molecular formula C20H19ClF2N4O5S B15584455 Relicpixant CAS No. 2445366-94-7

Relicpixant

カタログ番号: B15584455
CAS番号: 2445366-94-7
分子量: 500.9 g/mol
InChIキー: LCFJBSQSNPDSIX-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Relicpixant is a useful research compound. Its molecular formula is C20H19ClF2N4O5S and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2445366-94-7

分子式

C20H19ClF2N4O5S

分子量

500.9 g/mol

IUPAC名

methyl (2S)-2-[[7-chloro-2-(2,6-difluoro-4-sulfamoylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate

InChI

InChI=1S/C20H19ClF2N4O5S/c1-31-20(28)26-4-5-32-12(10-26)7-16-19(25-17-6-11(21)2-3-27(16)17)18-14(22)8-13(9-15(18)23)33(24,29)30/h2-3,6,8-9,12H,4-5,7,10H2,1H3,(H2,24,29,30)/t12-/m0/s1

InChIキー

LCFJBSQSNPDSIX-LBPRGKRZSA-N

製品の起源

United States

Foundational & Exploratory

Relicpixant: A Technical Guide on a Novel P2X3 Receptor Antagonist for Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relicpixant (also known as QR052107B) is an orally administered, potent, and highly selective antagonist of the P2X3 receptor, currently in Phase 2 clinical development for the treatment of refractory and unexplained chronic cough.[1][2] Developed by Wuhan Createrna Science and Technology Co., Ltd., this compound represents a promising therapeutic agent targeting the neuronal hypersensitization pathway implicated in chronic cough.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical rationale, clinical trial data, and a comparative analysis with other P2X3 receptor antagonists.

Introduction: The Role of P2X3 Receptors in Chronic Cough

Chronic cough, defined as a cough lasting for more than eight weeks, is a prevalent and debilitating condition with a significant impact on quality of life. In many patients, the cough remains refractory to treatment of underlying conditions or is unexplained, leading to the classification of refractory chronic cough (RCC) or unexplained chronic cough (UCC).

A key mechanism underlying chronic cough is the hypersensitization of sensory nerve fibers in the airways. Extracellular adenosine (B11128) triphosphate (ATP), released from airway epithelial cells in response to inflammation, irritation, or mechanical stress, plays a crucial role in this process. ATP activates P2X3 receptors, which are ligand-gated ion channels predominantly expressed on vagal afferent C-fibers that innervate the airways.

The activation of P2X3 receptors leads to the depolarization of these sensory neurons, triggering the cough reflex. In chronic cough, this signaling pathway is believed to be upregulated, leading to a state of neuronal hypersensitivity where even low-level stimuli can provoke coughing. Therefore, antagonizing the P2X3 receptor is a rational and targeted therapeutic strategy to reduce cough frequency and severity.

This compound (QR052107B): A Novel P2X3 Receptor Antagonist

This compound is a small molecule antagonist designed to selectively inhibit the P2X3 receptor. While specific preclinical data on the in vitro potency and selectivity of this compound against P2X3 and the related P2X2/3 heterotrimeric receptors have not yet been publicly disclosed, the developer, Wuhan Createrna Science and Technology, has described it as a "highly selective P2X3 receptor antagonist".[3] This selectivity is a critical attribute, as the P2X2/3 receptor subtype is implicated in taste pathways, and its inhibition by less selective antagonists is associated with taste-related adverse events such as dysgeusia.

Mechanism of Action

This compound competitively binds to the P2X3 receptor on airway sensory nerve fibers. This binding prevents ATP from activating the receptor, thereby inhibiting the influx of cations and subsequent neuronal depolarization. By blocking this initial step in the cough reflex pathway, this compound aims to reduce the hypersensitivity of the sensory nerves and, consequently, the frequency and severity of coughing.

P2X3 Receptor Antagonism in Chronic Cough cluster_airway Airway Lumen & Epithelium cluster_nerve Sensory Nerve Terminal Inflammatory Stimuli Inflammatory Stimuli Airway Epithelial Cells Airway Epithelial Cells Inflammatory Stimuli->Airway Epithelial Cells activate ATP ATP Airway Epithelial Cells->ATP release P2X3 Receptor P2X3 Receptor Cough Reflex Cough Reflex P2X3 Receptor->Cough Reflex triggers This compound This compound This compound->P2X3 Receptor blocks ATP->P2X3 Receptor binds & activates

Figure 1: Mechanism of action of this compound in the cough reflex pathway.

Preclinical Data

Detailed preclinical data for this compound, including in vitro IC50 values for P2X3 and P2X2/3 receptors and in vivo efficacy in animal models of cough, are not yet publicly available. However, the progression of this compound to Phase 2 clinical trials suggests a promising preclinical profile with demonstrated efficacy and safety.

For context, other selective P2X3 antagonists have shown potent inhibition of P2X3 receptors with IC50 values in the low nanomolar range and significant selectivity over P2X2/3 receptors. In vivo studies with these compounds in animal models, such as the guinea pig cough model, have demonstrated a reduction in cough frequency in response to tussive agents like citric acid or ATP.

Clinical Development Program

This compound is currently in Phase 2 of its clinical development.

Phase 1 Clinical Trial

A Phase 1 clinical trial program for this compound, consisting of a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a food effect (FE) study, was completed in 94 healthy adult volunteers.[3] The top-line results from these studies were positive, demonstrating a good safety and tolerability profile.[3]

Key Findings from the Phase 1 Program:

  • Safety and Tolerability: this compound was found to be safe and well-tolerated at single doses ranging from 25 mg to 800 mg and multiple daily doses up to 400 mg for 14 days.[3] All adverse events (AEs) were reported as mild, and importantly, no taste-related AEs were observed at the anticipated therapeutic doses.[3]

  • Pharmacokinetics: The pharmacokinetic profile of this compound supports a once-daily (QD) dosing regimen.[3] It is rapidly and thoroughly absorbed after oral administration, with a plasma half-life of approximately 55-70 hours in healthy volunteers.[3] Steady-state plasma concentrations were reached in 3-5 days with multiple dosing.[3] The exposure to this compound was not affected by food.[3]

ParameterSingle Ascending Dose (SAD) StudyMultiple Ascending Dose (MAD) Study
Dose Range 25 mg to 800 mgUp to 400 mg QD for 14 days
Key Safety Findings Safe and well-tolerated; all AEs were mild.Safe and well-tolerated.
Taste-Related AEs None reported.None reported.
Plasma Half-life (t½) ~55-70 hoursSimilar to SAD study
Time to Steady State N/A3-5 days
Food Effect No significant effect on exposure.N/A

Table 1: Summary of Phase 1 Clinical Trial Results for this compound.[3]

Phase 2 Clinical Trials

Based on the encouraging Phase 1 data, Wuhan Createrna Science and Technology has initiated Phase 2 clinical trials to evaluate the efficacy and safety of this compound in patients with chronic and subacute cough.

  • Refractory and Unexplained Chronic Cough (RCC/UCC): A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was initiated in November 2022 to assess the efficacy and safety of 100 mg and 400 mg once-daily doses of this compound in a total of 210 patients with RCC and UCC.[3] Top-line results were anticipated in the second quarter of 2024.[3]

  • Subacute Cough: A randomized, double-blind, placebo-controlled, parallel-group Phase 2 clinical study is designed to evaluate the efficacy and safety of 100 mg and 400 mg once-daily doses of this compound in 270 patients with subacute cough following a respiratory tract infection.[4] The primary endpoint is the change in 24-hour cough frequency.

This compound Clinical Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development In Vitro Studies In Vitro Characterization (Potency & Selectivity) In Vivo Studies In Vivo Efficacy & Safety (Animal Models) In Vitro Studies->In Vivo Studies Promising Results Phase 1 Phase 1 (Healthy Volunteers) Safety & PK In Vivo Studies->Phase 1 IND Filing Phase 2 Phase 2 (Patients) Efficacy & Safety Phase 1->Phase 2 Positive Safety & PK Phase 3 Phase 3 (Pivotal Trials) Phase 2->Phase 3 Positive Efficacy Regulatory Approval Regulatory Approval Phase 3->Regulatory Approval NDA Submission

Figure 2: Generalized workflow for the clinical development of a P2X3 antagonist like this compound.

Comparative Landscape of P2X3 Receptor Antagonists

Several P2X3 and P2X2/3 receptor antagonists are in various stages of clinical development. A comparison with these agents provides context for the potential profile of this compound.

CompoundDeveloperSelectivityKey Clinical FindingsTaste-Related AEs
Gefapixant MerckP2X3 and P2X2/3Approved in some regions for RCC. Showed a statistically significant but modest reduction in cough frequency.High incidence, leading to discontinuation in some patients.
Camlipixant BELLUS HealthHighly selective for P2X3Phase 2b data showed a significant reduction in cough frequency.Low incidence of mild to moderate events.
Eliapixant BayerSelective for P2X3Showed efficacy in a Phase 2b study, but development was discontinued (B1498344) due to a case of drug-induced liver injury.Dose-related, but generally lower than non-selective antagonists.
Filapixant Bayer/EvotecHighly selective for P2X3Reduced cough frequency in a Phase 1/2a study.Occurred, particularly at higher doses.
This compound Wuhan CreaternaHighly selective for P2X3 (reported)Phase 1 completed with no taste-related AEs. Phase 2 data pending.None reported in Phase 1.

Table 2: Comparison of P2X3 Receptor Antagonists in Clinical Development.

Experimental Protocols (General Methodologies)

While specific protocols for this compound have not been disclosed, the following are standard methodologies used to characterize P2X3 receptor antagonists.

In Vitro Potency and Selectivity Assays
  • Fluorescence-Based Calcium Flux Assays:

    • Principle: These assays measure the influx of calcium into cells heterologously expressing P2X3 or P2X2/3 receptors upon agonist stimulation. The change in intracellular calcium is detected by a fluorescent indicator. Antagonist potency is determined by measuring the inhibition of the agonist-induced calcium flux.

    • General Protocol:

      • Plate cells stably expressing the target receptor (e.g., HEK293 cells) in a 96- or 384-well plate.

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound).

      • Add a P2X3 receptor agonist (e.g., α,β-methylene ATP) to stimulate the receptor.

      • Measure the fluorescence intensity using a plate reader (e.g., FLIPR).

      • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

  • Patch-Clamp Electrophysiology:

    • Principle: This technique directly measures the ion channel activity of the P2X3 receptor. It provides detailed information on the mechanism of antagonism.

    • General Protocol:

      • Establish a whole-cell patch-clamp recording from a single cell expressing the P2X3 receptor.

      • Apply a P2X3 agonist to elicit an inward current.

      • Co-apply the agonist with varying concentrations of the antagonist to measure the inhibition of the current.

      • Determine the IC50 value from the concentration-inhibition curve.

General Experimental Workflow for P2X3 Antagonist Characterization Cell Line with P2X3 Expression Cell Line with P2X3 Expression Calcium Flux Assay Calcium Flux Assay Cell Line with P2X3 Expression->Calcium Flux Assay Electrophysiology Electrophysiology Cell Line with P2X3 Expression->Electrophysiology IC50 Determination IC50 Determination Calcium Flux Assay->IC50 Determination Electrophysiology->IC50 Determination Animal Model of Cough Animal Model of Cough IC50 Determination->Animal Model of Cough Select Lead Compound Efficacy Assessment Efficacy Assessment Animal Model of Cough->Efficacy Assessment Cough Frequency Reduction Cough Frequency Reduction Efficacy Assessment->Cough Frequency Reduction

Figure 3: A generalized workflow for the preclinical characterization of a P2X3 receptor antagonist.

In Vivo Efficacy Models
  • Guinea Pig Citric Acid/ATP Challenge Model:

    • Principle: This model assesses the ability of a compound to inhibit cough induced by an inhaled irritant (citric acid) and a P2X3 agonist (ATP).

    • General Protocol:

      • Acclimatize guinea pigs in a whole-body plethysmography chamber.

      • Administer the test compound (e.g., this compound) orally at various doses.

      • Expose the animals to an aerosolized solution of citric acid or ATP.

      • Record the number of coughs using a microphone and specialized software.

      • Compare the cough count in treated animals to a vehicle-treated control group.

Conclusion and Future Directions

This compound is a promising, highly selective P2X3 receptor antagonist with a favorable pharmacokinetic and safety profile observed in Phase 1 clinical trials. The absence of taste-related adverse events in early clinical studies is a significant potential advantage over less selective P2X3 antagonists. The ongoing Phase 2 clinical trials will be crucial in establishing the efficacy of this compound in reducing cough frequency in patients with chronic and subacute cough.

The future development of this compound will depend on the outcomes of these trials. Positive results would pave the way for larger Phase 3 pivotal studies and potential regulatory submission. The long half-life of this compound, supporting once-daily dosing, could offer a convenient treatment option for patients. As the field of P2X3 receptor antagonism for chronic cough continues to evolve, this compound is positioned as a potentially best-in-class therapeutic agent. The public disclosure of its preclinical data and Phase 2 efficacy results is eagerly awaited by the scientific and medical communities.

References

Pharmacodynamics of Relicpixant in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the preclinical pharmacodynamics of Relicpixant, a novel P2X3 receptor antagonist under development by Wuhan Createrna Science and Technology Co., Ltd., for the treatment of chronic cough.

Introduction

This compound (also known as QR052107B) is a potent and highly selective antagonist of the P2X3 purinergic receptor.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory C-fibers and Aδ-fibers, playing a crucial role in nociception and cough reflex pathways.[2] Chronic cough is a condition characterized by a cough lasting longer than eight weeks, and in many cases, it is refractory to current treatments, representing a significant unmet medical need. By blocking the activation of sensory nerves in the airways by extracellular ATP, P2X3 receptor antagonists like this compound offer a targeted therapeutic approach to reduce cough frequency and severity.[2] This document provides a comprehensive overview of the preclinical pharmacodynamic data and methodologies used to characterize this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In response to inflammation or irritation in the airways, ATP is released and binds to P2X3 receptors on vagal afferent nerves. This binding activates the receptors, leading to depolarization of the nerve fibers and the initiation of the cough reflex. This compound, by acting as an antagonist, prevents ATP from binding to and activating P2X3 receptors, thereby suppressing the signaling cascade that leads to coughing.[2]

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of this compound.

cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_nerve Sensory Nerve Fiber Airway Irritants Airway Irritants Epithelial Cells Epithelial Cells Airway Irritants->Epithelial Cells Stimulate ATP Release ATP Release Epithelial Cells->ATP Release Causes P2X3 Receptor P2X3 Receptor Nerve Depolarization Nerve Depolarization P2X3 Receptor->Nerve Depolarization Activates Cough Reflex Cough Reflex Nerve Depolarization->Cough Reflex Initiates ATP Release->P2X3 Receptor Binds to This compound This compound This compound->P2X3 Receptor Blocks

Caption: Proposed Mechanism of Action of this compound in the Cough Reflex Pathway.

Quantitative Pharmacodynamic Data

While specific preclinical pharmacodynamic values for this compound (QR052107B) are not publicly available in scientific literature, data from patent filings and comparison with other P2X3 antagonists can provide insights into its potency and selectivity. The following table summarizes typical quantitative data for P2X3 receptor antagonists.

ParameterThis compound (QR052107B)Comparator P2X3 Antagonists
In Vitro Potency (IC50) Data not publicly available~10-100 nM (for similar selective antagonists)
Receptor Binding Affinity (Ki) Data not publicly availableVaries depending on the specific antagonist
In Vivo Efficacy Currently in Phase 2 clinical trials[3]Significant reduction in cough frequency in preclinical models[4]

Note: The data for comparator antagonists are generalized from publicly available information on other selective P2X3 inhibitors and may not directly reflect the profile of this compound.

Experimental Protocols

The preclinical evaluation of a P2X3 receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments to determine its pharmacodynamic properties.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound to the P2X3 receptor.

  • Methodology: Radioligand binding assays are commonly used. Membranes from cells recombinantly expressing the human P2X3 receptor are incubated with a radiolabeled ligand (e.g., [³H]α,β-meATP) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured to calculate its binding affinity.

2. Functional Assays (Calcium Flux):

  • Objective: To measure the antagonist potency (IC50) of this compound in inhibiting P2X3 receptor function.

  • Methodology: A common method involves using a fluorescent calcium indicator (e.g., Fluo-4) in cells expressing the P2X3 receptor. The cells are pre-incubated with different concentrations of this compound before being stimulated with a P2X3 agonist (e.g., α,β-methylene ATP). The change in intracellular calcium concentration is measured using a fluorescence plate reader. The concentration of this compound that inhibits 50% of the agonist-induced calcium influx is determined as the IC50 value.

cluster_workflow In Vitro Potency Assay Workflow A Plate cells expressing P2X3 receptor B Load cells with calcium indicator dye A->B C Pre-incubate with varying concentrations of this compound B->C D Stimulate with P2X3 agonist (e.g., α,β-meATP) C->D E Measure intracellular calcium fluorescence D->E F Calculate IC50 value E->F

Caption: General workflow for an in vitro calcium flux assay to determine IC50.
In Vivo Models

1. Animal Models of Cough:

  • Objective: To evaluate the in vivo efficacy of this compound in reducing cough frequency.

  • Methodology: A commonly used preclinical model is the citric acid-induced cough model in guinea pigs.[5] Animals are exposed to an aerosolized solution of citric acid to induce coughing. The number of coughs is recorded over a specific period. This compound is administered orally or via another appropriate route prior to the citric acid challenge. The reduction in cough frequency in the this compound-treated group is compared to a vehicle-treated control group to assess efficacy.

cluster_workflow In Vivo Cough Model Workflow A Acclimatize guinea pigs B Administer this compound or vehicle (control) A->B C Expose to citric acid aerosol B->C D Record number of coughs C->D E Compare cough frequency between groups D->E

References

The Role of P2X3 Receptors in Chronic Cough Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent and often debilitating condition that significantly impairs quality of life.[1] In a substantial portion of patients, the cough is refractory to treatment of underlying conditions or has no identifiable cause, leading to the classifications of refractory chronic cough (RCC) and unexplained chronic cough (UCC).[2][3] A unifying concept for these conditions is the "cough hypersensitivity syndrome," which posits that chronic cough results from a hyper-excitable state of the neural pathways regulating the cough reflex.[1][2] Emerging evidence has pinpointed the P2X3 receptor, an ATP-gated ion channel, as a key player in the pathophysiology of cough hypersensitivity, making it a promising target for novel antitussive therapies.[1][2][4]

Extracellular adenosine (B11128) triphosphate (ATP) is released from airway epithelial cells in response to inflammation, irritation, or mechanical stress.[5][6] This ATP then binds to and activates P2X3 receptors, which are predominantly expressed on vagal afferent nerve fibers (both C-fibers and Aδ-fibers) that innervate the airways.[2][5][7] The activation of these sensory nerves is believed to trigger the cough reflex and, in a pathological state, contribute to their sensitization, leading to the heightened cough response seen in chronic cough patients.[4][8] This guide provides an in-depth technical overview of the role of P2X3 receptors in chronic cough, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.

P2X3 Receptor Pathophysiology in Chronic Cough

The P2X3 receptor is a ligand-gated ion channel that forms both homomeric (P2X3) and heteromeric (P2X2/3) trimers.[9][10] These receptors are abundantly expressed on sensory neurons, including those of the vagal ganglia (nodose and jugular) that innervate the airways.[3][7] While P2X3 subunits are expressed by both nodose and jugular derived airway sensory neurons, the P2X2 subunit is restricted to the nodose ganglia.[7] Consequently, ATP can directly activate nodose neurons, which project C-fibers to the lower airways, and likely modulates the activity of jugular neurons.[5][7]

Under pathological conditions associated with chronic cough, such as airway inflammation, there is an increased release of ATP into the extracellular space.[5] This elevated ATP concentration leads to the over-activation of P2X3 and P2X2/3 receptors on sensory nerve endings.[6] This sustained activation is thought to lower the threshold for cough induction, resulting in a state of hypersensitivity where even non-tussive stimuli can trigger a cough.[6] The mechanical stress of coughing itself may further contribute to ATP release, creating a vicious cycle that perpetuates the cough.[11]

Signaling Pathway

The binding of extracellular ATP to the P2X3 receptor triggers a conformational change, opening a non-selective cation channel that allows the influx of Na+ and Ca2+.[10] This influx leads to depolarization of the sensory neuron membrane, and if the threshold is reached, the generation of an action potential. This signal is then transmitted to the brainstem cough center, ultimately resulting in the motor act of coughing.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP (released from airway epithelial cells) P2X3 P2X3 Receptor ATP->P2X3 Binds to Ion_Influx Na+ / Ca2+ Influx P2X3->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to Brainstem Cough Center Action_Potential->Signal_Transmission Cough_Reflex Cough Reflex Signal_Transmission->Cough_Reflex

Caption: P2X3 Receptor Signaling Pathway in Chronic Cough.

P2X3 Receptor Antagonists in Clinical Development

The central role of P2X3 receptors in cough hypersensitivity has led to the development of several selective antagonists. Clinical trials with these agents have provided strong evidence for the efficacy of this therapeutic approach in reducing cough frequency in patients with RCC and UCC.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from clinical trials of various P2X3 receptor antagonists.

Table 1: Efficacy of P2X3 Receptor Antagonists in Reducing 24-Hour Cough Frequency

Drug (Study)DoseTreatment DurationPlacebo-Adjusted Reduction in 24h Cough Frequency (%)p-valueReference
Gefapixant (COUGH-1 & COUGH-2) 45 mg BID12 weeks (COUGH-1) & 24 weeks (COUGH-2)Significant reduction-[12]
Gefapixant (Phase 2b) 50 mg BID12 weeksSignificant reduction-[13]
AF-219/MK-7264 (Phase 2) 600 mg BID2 weeks75%0.0003[4][8]
BLU-5937 (SOOTHE, Phase 2b) 50 mg BID28 days34%<0.005[14]
BLU-5937 (SOOTHE, Phase 2b) 200 mg BID28 days34%<0.005[14]
Eliapixant (Phase 2a) ≥50 mg-Significant reduction-[15]
Camlipixant --14.7% (median)-[16]

Table 2: Incidence of Taste-Related Adverse Events with P2X3 Receptor Antagonists

DrugDoseIncidence of Taste-Related Adverse Events (%)Reference
Gefapixant (COUGH-1) 45 mg BID59.3%[9]
Gefapixant (COUGH-2) 45 mg BID68.9%[9]
Gefapixant (Phase 2b) 50 mg BID48%[17]
AF-219/MK-7264 600 mg BID100%[4]
BLU-5937 12.5 mg, 50 mg, 200 mg BIDMild, did not lead to discontinuation[14]
Eliapixant 50-750 mg BID5-21%[15]
Camlipixant -2% (absolute risk difference per 100 patients)[16]
Sivopixant -6.5%[18]

Preclinical Research Methodologies

A variety of in vitro and in vivo models have been instrumental in elucidating the role of P2X3 receptors in cough and for the preclinical evaluation of antagonists.

Key Experimental Protocols

1. In Vitro Assessment of P2X3 Receptor Activation and Antagonism

  • Objective: To investigate the interaction between neuronal TRPA1 channel activation, subsequent ATP release, and the activation of P2X3 receptors on bronchial epithelial cells.[19]

  • Cell Lines:

    • Neuronal cells: Dorsal root ganglion ND8/34 cell line (to model sensory neurons).[19]

    • Bronchial epithelial cells: Human bronchoepithelial cells (BEAS-2B) (as a surrogate for airway epithelium).[19]

  • Methodology:

    • TRPA1-induced ATP Release: Treat ND8/34 cells with a TRPA1-specific agonist (e.g., JT010). A control group is pre-incubated with a TRPA1 antagonist (e.g., HC-030031) before agonist treatment.[19]

    • ATP Quantification: Collect cell supernatants and quantify ATP concentration using an ATP Bioluminescence Assay Kit.[19]

    • P2X3 Activation on Epithelial Cells: Treat BEAS-2B cells with the ATP-containing supernatant from the stimulated neuronal cells.

    • Antagonist Evaluation: In a parallel experiment, pre-incubate BEAS-2B cells with a P2X3-specific antagonist (e.g., MAF-454) before adding the ATP-containing supernatant.[19]

    • Readout: Analyze changes in gene expression in the BEAS-2B cells using methods like TaqMan arrays to identify pathways affected by P2X3 activation and antagonism.[19]

2. In Vivo Guinea Pig Model of Cough Hypersensitivity

  • Objective: To evaluate the antitussive efficacy of P2X3 receptor antagonists in a model of ATP-sensitized cough.

  • Animal Model: Hartley guinea pigs.

  • Methodology:

    • Antagonist Administration: Administer the test P2X3 antagonist (e.g., BLU-5937) or vehicle control orally.[3]

    • Tussive Challenge: After a set pre-treatment time (e.g., 2 hours), expose the animals to an aerosolized tussive agent, such as a combination of citric acid and ATP, to induce cough.[3]

    • Cough Measurement: Record the number of coughs for a defined period (e.g., 15 minutes) post-challenge using a whole-body plethysmograph and specialized software to distinguish coughs from other respiratory events.[3]

    • Data Analysis: Compare the number of coughs between the antagonist-treated group and the vehicle control group to determine the percentage of cough inhibition.

3. Clinical Trial Protocol for a P2X3 Antagonist

  • Objective: To assess the efficacy and safety of a P2X3 antagonist in patients with refractory or unexplained chronic cough.[4][13]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover study.[4][13]

  • Patient Population: Adults with a diagnosis of refractory or unexplained chronic cough for at least one year and a baseline cough severity score above a certain threshold (e.g., ≥40 mm on a 100-mm visual analogue scale).[12][13]

  • Intervention: Oral administration of the P2X3 antagonist at one or more dose levels, or a matching placebo, typically twice daily.[4][12]

  • Primary Endpoint: Change from baseline in 24-hour cough frequency, measured using an ambulatory cough monitor (e.g., VitaloJAK™).[4][8]

  • Secondary Endpoints:

    • Cough severity and urge-to-cough visual analogue scales (VAS).[8]

    • Cough-specific quality of life questionnaire (e.g., Leicester Cough Questionnaire, CQLQ).[8]

  • Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on taste-related disturbances (dysgeusia, ageusia, hypogeusia).[4][9]

Experimental Workflow Visualization

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (Receptor Binding, Cell-based Assays) In_Vivo In Vivo Animal Models (e.g., Guinea Pig Cough Model) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Healthy Volunteers - Safety, PK/PD) Tox->Phase1 Phase2 Phase II (Patients - Efficacy, Dose-finding) Phase1->Phase2 Phase3 Phase III (Pivotal Trials - Efficacy, Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General Workflow for P2X3 Antagonist Development.

Conclusion

The P2X3 receptor has emerged as a clinically validated target for the treatment of refractory and unexplained chronic cough.[20] The underlying mechanism involves the activation of sensory nerves in the airways by extracellular ATP, leading to a state of neuronal hypersensitivity.[4] Antagonists of the P2X3 receptor have consistently demonstrated efficacy in reducing cough frequency in clinical trials, although taste-related side effects remain a challenge for some compounds due to the role of P2X2/3 receptors in taste sensation.[4][9][16] Ongoing research is focused on developing more selective P2X3 antagonists to optimize the benefit-risk profile and provide a much-needed therapeutic option for patients suffering from chronic cough.[15][16] The experimental models and protocols detailed in this guide provide a framework for the continued investigation of P2X3 receptor pathophysiology and the development of novel antitussive agents.

References

Relicpixant: A P2X3 Receptor Antagonist with Therapeutic Potential Beyond Cough

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Relicpixant, a selective antagonist of the P2X3 receptor, is currently under investigation for the treatment of refractory chronic cough. The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, plays a crucial role in nociception and sensory hypersensitization. This technical guide explores the therapeutic potential of this compound beyond its primary indication, focusing on chronic pain, visceral pain conditions like endometriosis and overactive bladder. By examining the mechanism of action, preclinical evidence, and clinical data from related P2X3 antagonists, this document provides a comprehensive overview for researchers and drug development professionals interested in the broader applications of this therapeutic class.

Introduction: The P2X3 Receptor as a Therapeutic Target

The P2X3 receptor is a key component of the purinergic signaling system, which is involved in a wide array of physiological and pathological processes. Extracellular adenosine (B11128) triphosphate (ATP), released in response to tissue damage, inflammation, or mechanical stress, activates P2X3 receptors on primary afferent neurons. This activation leads to cation influx, membrane depolarization, and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain or irritation.[1][2]

This compound is a potent and selective antagonist of the P2X3 receptor. Its primary indication is for the treatment of refractory and unexplained chronic cough, where it is currently in Phase 2 clinical trials.[3] However, the localization and function of the P2X3 receptor in various sensory pathways suggest a much broader therapeutic potential. This guide will delve into the scientific rationale and available data supporting the exploration of this compound in other therapeutic areas.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the P2X3 receptor. By binding to the receptor, it prevents the binding of endogenous ATP, thereby inhibiting the downstream signaling cascade that leads to neuronal activation.[4] This blockade of ATP-gated cation channels effectively dampens the hyperexcitability of sensory neurons, which is a hallmark of many chronic disease states.[4]

Signaling Pathway

The binding of ATP to the P2X3 receptor triggers a conformational change, opening a non-selective cation channel. The subsequent influx of Na+ and Ca2+ leads to depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, generates an action potential that propagates along the sensory nerve fiber. The increase in intracellular Ca2+ can also activate various downstream signaling pathways, including the MAPK/ERK pathway, which can contribute to long-term changes in neuronal sensitivity and gene expression.[5][6]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Cation_Influx Na+ / Ca2+ Influx P2X3_Receptor->Cation_Influx Opens Channel This compound This compound This compound->P2X3_Receptor Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Cation_Influx->Ca_Signal Action_Potential Action Potential Propagation Depolarization->Action_Potential MAPK_ERK MAPK/ERK Pathway Activation Ca_Signal->MAPK_ERK Gene_Expression Changes in Gene Expression MAPK_ERK->Gene_Expression Neuronal_Sensitization Neuronal Hypersensitization Gene_Expression->Neuronal_Sensitization

Figure 1: P2X3 Receptor Signaling Pathway and Point of Intervention for this compound.

Potential Therapeutic Areas Beyond Cough

The widespread expression of P2X3 receptors on nociceptive neurons implicates them in a variety of pain and sensory disorders.

Chronic Pain

In inflammatory conditions, tissue damage and immune cells release high concentrations of ATP, leading to the activation of P2X3 receptors on nociceptors and subsequent pain. Preclinical studies with P2X3 antagonists have consistently demonstrated efficacy in models of inflammatory pain.

Nerve injury can lead to an upregulation of P2X3 receptors and a state of neuronal hypersensitivity, contributing to neuropathic pain. P2X3 antagonists have shown promise in reducing mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain.

Table 1: Preclinical Efficacy of P2X3 Antagonists in Pain Models

CompoundModelSpeciesKey FindingsReference
SivopixantNerve LigationRodentED50 of 0.4 mg/kg in reducing pain behaviors[7]
PregabalinFormalin TestMouseSignificant reduction in Phase II nociceptive responses[8]
Naproxen/VX-548CFA-induced painMouseSignificant attenuation of pain responses 2 hours post-treatment[8]
Visceral Pain and Disorders

Endometriosis is a chronic inflammatory condition characterized by pelvic pain. Studies have shown that P2X3 receptors are upregulated in endometriotic lesions and their associated nerve fibers.[3][9] The expression of P2X3 positively correlates with pain scores in patients with endometriosis.[5] The P2X3 receptor is implicated in endometriosis pain signal transduction via the ERK signaling pathway.[5] Eliapixant (B607290), a P2X3 antagonist, has been shown to reduce vaginal hyperalgesia in an animal model of endometriosis.[9]

Table 2: P2X3 Receptor Expression in Endometriosis

TissueP2X3 Expression FrequencyP2X3 Expression ScoreCorrelation with PainReference
Control Endometrium23.5%1.2 ± 1.6-[3]
Endometriosis Endometrium56.2%2.7 ± 1.7Positive[3]
Endometriotic Lesions58.3%2.9 ± 1.9Positive[3]

P2X3 receptors are expressed on sensory nerve fibers in the bladder urothelium and are involved in sensing bladder fullness and nociception. Hypersensitization of these neurons is thought to contribute to the symptoms of OAB, such as urgency and frequency. While a Phase 2a clinical trial of the P2X3 antagonist eliapixant in OAB did not meet its primary efficacy endpoint, the role of P2X3 in bladder sensation remains an area of active investigation.[10] In contrast, a Phase 3 trial of onabotulinumtoxinA for OAB demonstrated significant reductions in urinary incontinence episodes.[11]

Table 3: Clinical Trial Data for Treatments in Overactive Bladder

TreatmentTrial PhasePrimary EndpointResultReference
Eliapixant (125 mg twice daily)Phase 2aChange in UUI episodes/24hNot met (Posterior probability for superiority over placebo was 40%)[10]
OnabotulinumtoxinA (100 U)Phase 3Change in UI episodes/daySignificant reduction vs. placebo (-2.65 vs -0.87, p <0.001)[11]

Experimental Protocols

Formalin Test for Inflammatory Pain

The formalin test is a widely used preclinical model to assess nociceptive and inflammatory pain.[12]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Acclimatize animals to the observation chamber for at least 30 minutes.

    • Inject 50 µL (rats) or 20 µL (mice) of 5% formalin solution into the plantar surface of the hind paw.[2]

    • Immediately place the animal back into the chamber and start recording.

  • Data Analysis: The nociceptive response is characterized by two distinct phases:

    • Phase 1 (0-10 minutes): An acute, sharp pain response due to direct activation of nociceptors.

    • Phase 2 (15-60 minutes): A tonic, longer-lasting pain response involving central sensitization in the spinal cord and inflammatory mechanisms.[13]

    • Pain behaviors (licking, flinching, and biting of the injected paw) are quantified in 5-minute intervals.

  • Workflow:

    Formalin_Test_Workflow Acclimatization Acclimatization Formalin_Injection Formalin_Injection Acclimatization->Formalin_Injection 30 min Observation_Phase1 Phase 1 Observation (Acute Pain) Formalin_Injection->Observation_Phase1 0-10 min Observation_Phase2 Phase 2 Observation (Inflammatory Pain) Observation_Phase1->Observation_Phase2 15-60 min Data_Analysis Data_Analysis Observation_Phase2->Data_Analysis

    Figure 2: Workflow for the Formalin-Induced Inflammatory Pain Model.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

The CCI model is a common method for inducing neuropathic pain in rodents.[14]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane (B1672236) or pentobarbital).

    • Expose the sciatic nerve at the mid-thigh level.

    • Loosely ligate the nerve with four chromic gut sutures, approximately 1 mm apart, until a slight constriction is observed.[15]

    • Close the incision in layers.

  • Data Analysis:

    • Assess mechanical allodynia using von Frey filaments at baseline and various time points post-surgery. The paw withdrawal threshold is determined.

    • Assess thermal hyperalgesia using a plantar test device. The paw withdrawal latency to a radiant heat source is measured.

  • Workflow:

    CCI_Model_Workflow Anesthesia Anesthesia Sciatic_Nerve_Exposure Sciatic_Nerve_Exposure Anesthesia->Sciatic_Nerve_Exposure Nerve_Ligation Nerve_Ligation Sciatic_Nerve_Exposure->Nerve_Ligation Wound_Closure Wound_Closure Nerve_Ligation->Wound_Closure Post-op_Recovery Post-op_Recovery Wound_Closure->Post-op_Recovery Behavioral_Testing Mechanical Allodynia (von Frey) Thermal Hyperalgesia (Plantar Test) Post-op_Recovery->Behavioral_Testing Days 7-21 Data_Collection Data_Collection Behavioral_Testing->Data_Collection

    Figure 3: Workflow for the Chronic Constriction Injury (CCI) Neuropathic Pain Model.

Conclusion

The selective P2X3 receptor antagonist this compound holds significant promise for therapeutic applications extending beyond its current development for chronic cough. The critical role of the P2X3 receptor in mediating pain and sensory hypersensitization provides a strong rationale for its investigation in chronic pain, endometriosis, and potentially other visceral disorders. The preclinical and clinical data from other P2X3 antagonists further support this potential. Future research should focus on well-designed clinical trials to evaluate the efficacy and safety of this compound in these non-respiratory indications. The detailed methodologies and mechanistic understanding presented in this guide offer a foundation for such endeavors.

References

Relicpixant: A Technical Guide to a Novel P2X3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relicpixant (also known as QR-052107B) is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons. Developed by Wuhan Createrna Science and Technology Co., Ltd., this compound is currently in Phase 2 clinical development for the treatment of refractory and unexplained chronic cough.[1] This technical guide provides a comprehensive overview of the known cellular pathways modulated by this compound, based on publicly available data. It is important to note that as an investigational drug in ongoing clinical trials, detailed preclinical data on binding affinities, in vitro potency, and specific experimental protocols have not been fully disclosed in peer-reviewed literature. This guide, therefore, synthesizes the available information on its clinical development and the established scientific understanding of P2X3 receptor signaling.

Core Mechanism of Action: P2X3 Receptor Antagonism

This compound's primary mechanism of action is the selective inhibition of the P2X3 receptor. P2X3 receptors are trimeric ligand-gated ion channels that open in response to the binding of extracellular adenosine (B11128) triphosphate (ATP). These receptors are predominantly found on afferent sensory neurons, including those that innervate the airways. In pathological conditions such as chronic cough, tissue inflammation or injury can lead to an increase in extracellular ATP, which then activates P2X3 receptors on sensory nerve fibers. This activation leads to the influx of cations, primarily sodium (Na+) and calcium (Ca2+), causing membrane depolarization and the initiation of an action potential. This signaling cascade is perceived as an irritant stimulus, triggering the cough reflex.

By selectively blocking the P2X3 receptor, this compound is hypothesized to prevent ATP-mediated activation of sensory neurons, thereby reducing the neuronal hypersensitivity that underlies chronic cough.

Cellular Signaling Pathways Modulated by this compound

The primary cellular pathway modulated by this compound is the P2X3 receptor-mediated signaling cascade in sensory neurons. The binding of extracellular ATP to the P2X3 receptor initiates a series of intracellular events:

  • Cation Influx: Upon ATP binding, the P2X3 ion channel opens, allowing the rapid influx of Na+ and Ca2+ into the neuron.

  • Membrane Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, it triggers the generation of an action potential, which propagates along the sensory nerve fiber to the central nervous system.

  • Downstream Kinase Modulation: The increase in intracellular Ca2+ can activate various downstream signaling pathways involving protein kinases such as Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). These kinases can, in turn, phosphorylate the P2X3 receptor and other intracellular targets, contributing to neuronal sensitization and a heightened response to stimuli. The scaffold protein, calcium/calmodulin-dependent serine protein kinase (CASK), has also been implicated in modulating P2X3 receptor function and stability.

This compound, by antagonizing the P2X3 receptor, is expected to inhibit these downstream events, leading to a reduction in neuronal firing and a dampening of the cough reflex.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Cation_Influx Na+ / Ca2+ Influx P2X3->Cation_Influx Opens Channel This compound This compound This compound->P2X3 Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Cation_Influx->Ca_Signal Action_Potential Action Potential Generation Depolarization->Action_Potential Sensitization Neuronal Hypersensitization Action_Potential->Sensitization Kinases Activation of PKC, CaMKII, CASK Ca_Signal->Kinases Kinases->Sensitization

P2X3 Receptor Signaling Pathway and Point of Intervention for this compound.

Quantitative Data from Clinical Trials

While specific preclinical quantitative data such as binding affinities and IC50/EC50 values for this compound are not publicly available, data from its Phase 1 clinical trial in healthy volunteers has been released.[2]

Parameter Single Ascending Dose (SAD) Study Multiple Ascending Dose (MAD) Study
Dose Range 25 mg to 800 mg100 mg and 400 mg (once daily for 14 days)
Safety and Tolerability Well-tolerated across all dosesWell-tolerated
Taste-Related Adverse Events None reportedNone reported
Pharmacokinetic Profile Supports once-daily dosingSupports once-daily dosing

A Phase 2 clinical trial has been initiated to evaluate the efficacy and safety of this compound at doses of 100 mg and 400 mg in patients with refractory or unexplained chronic cough.[2] Another Phase 2 study is evaluating 100 mg and 400 mg doses in patients with subacute cough.[3][4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published. However, the following are standard assays used to evaluate P2X3 receptor antagonists.

Hypothetical Experimental Workflow for In Vitro Characterization

experimental_workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay calcium_flux Calcium Flux Assay (Determine IC50) binding_assay->calcium_flux patch_clamp Patch Clamp Electrophysiology (Confirm Antagonism) calcium_flux->patch_clamp selectivity_panel Selectivity Screening (vs. other P2X receptors) patch_clamp->selectivity_panel in_vivo_model In Vivo Cough Model (e.g., citric acid challenge) selectivity_panel->in_vivo_model end End in_vivo_model->end

A typical in vitro and in vivo experimental workflow for a P2X3 antagonist.
Radioligand Binding Assay (Hypothetical)

  • Objective: To determine the binding affinity (Ki) of this compound for the human P2X3 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human P2X3 receptor (e.g., HEK293 cells).

    • Incubate the cell membranes with a known concentration of a radiolabeled P2X3 receptor ligand (e.g., [³H]α,β-methylene ATP).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).

Calcium Flux Assay (Hypothetical)
  • Objective: To determine the functional inhibitory potency (IC50) of this compound on ATP-induced calcium influx through the P2X3 receptor.

  • Methodology:

    • Culture a cell line stably expressing the human P2X3 receptor (e.g., CHO-K1 or HEK293 cells) in 96- or 384-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a P2X3 receptor agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • Calculate the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Patch-Clamp Electrophysiology (Hypothetical)
  • Objective: To characterize the inhibitory effect of this compound on P2X3 receptor-mediated ion channel currents.

  • Methodology:

    • Use whole-cell patch-clamp recordings on cells expressing the human P2X3 receptor.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply a P2X3 agonist (e.g., ATP or α,β-methylene ATP) to elicit an inward current.

    • Perfuse the cells with different concentrations of this compound prior to and during agonist application.

    • Measure the reduction in the amplitude of the agonist-induced current in the presence of this compound.

    • Determine the concentration-dependent inhibition and the nature of the antagonism (e.g., competitive vs. non-competitive).

Conclusion

This compound is a promising, selective P2X3 receptor antagonist in clinical development for chronic cough. Its mechanism of action is centered on the inhibition of ATP-gated cation channels on sensory neurons, thereby reducing the neuronal hypersensitivity that drives the cough reflex. While detailed preclinical data remains largely proprietary, the available Phase 1 clinical trial results indicate a favorable safety profile, notably the absence of taste-related side effects that have been observed with less selective P2X3 antagonists. The ongoing Phase 2 trials will provide further insight into the clinical efficacy and safety of this compound and its potential as a novel treatment for chronic cough. Further publication of preclinical and clinical data will be necessary to fully elucidate the cellular pathways modulated by this compound.

References

Relicpixant (QR052107B): A Technical Overview of a Novel P2X3 Receptor Antagonist for Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Relicpixant (also known as QR052107B) is an investigational, orally administered, potent, and selective antagonist of the P2X3 receptor, currently in Phase 2 clinical development by Wuhan Createrna Science and Technology Co., Ltd. for the treatment of refractory and unexplained chronic cough. P2X3 receptors are ATP-gated ion channels located on sensory nerve fibers in the airways. Their activation is linked to the neuronal hypersensitivity that characterizes chronic cough. By blocking these receptors, this compound aims to reduce the exaggerated cough reflex in affected patients. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, clinical data, and detailed, representative experimental protocols for the evaluation of P2X3 receptor antagonists. Due to the limited public availability of specific discovery and synthesis data for this compound, a representative synthesis of a well-characterized P2X3 antagonist, gefapixant (B1671419), is provided for illustrative purposes.

Discovery and Synthesis

Discovery of this compound

Specific details regarding the discovery of this compound (QR052107B) are not yet publicly available. Generally, the discovery of novel P2X3 receptor antagonists involves high-throughput screening of compound libraries to identify initial hits, followed by a robust lead optimization program. This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Representative Synthesis: Gefapixant

While the exact synthetic route for this compound has not been disclosed, the following is a representative synthesis of gefapixant, another P2X3 receptor antagonist. This process illustrates a potential synthetic strategy for this class of compounds.

Synthesis of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide (Gefapixant)

A scalable, two-pot manufacturing process for gefapixant has been developed. The key steps involve the direct conversion of a diaryl ether precursor to a sulfonyl chloride intermediate using chlorosulfonic acid, followed by treatment with aqueous ammonium (B1175870) hydroxide (B78521) to yield the desired sulfonamide. A pH-swing crystallization can be employed to form a transient acetonitrile (B52724) solvate, which aids in the rejection of impurities. After drying, the anhydrous free base form is isolated in high yield and purity.[1]

Step 1: Sulfonylation

In a three-necked flask, the diaryl ether precursor is dissolved in dichloromethane (B109758). The solution is cooled in an ice bath to below 5°C. A solution of chlorosulfonic acid in dichloromethane is then added dropwise, maintaining the temperature below 5°C. The reaction is stirred for one hour at this temperature, then allowed to warm to room temperature and stirred for an additional 10 hours.[1]

Step 2: Amination

The reaction mixture from Step 1 is slowly added to a reactor containing aqueous ammonia, while maintaining the temperature below 10°C. The mixture is then stirred at room temperature for one hour. The resulting solid is collected by filtration, washed with water and dichloromethane, and dried under vacuum to afford the crude product.[1]

Step 3: Purification

The crude product is purified by crystallization. A common method involves dissolving the crude solid in a suitable solvent mixture (e.g., acetonitrile/water) at an elevated temperature and then cooling to induce crystallization. The pure product is collected by filtration and dried.[1]

Mechanism of Action

This compound is a selective antagonist of the P2X3 receptor. In the context of chronic cough, the proposed mechanism of action is centered on the modulation of sensory nerve activation in the airways.

P2X3 Receptor Signaling Pathway in Chronic Cough

Extracellular adenosine (B11128) triphosphate (ATP) is released from airway epithelial cells in response to inflammation, irritation, or mechanical stress. This ATP then binds to and activates P2X3 and P2X2/3 heterotrimeric receptors on vagal afferent C-fibers. Activation of these ligand-gated ion channels leads to an influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the generation of action potentials. These signals are transmitted to the cough center in the brainstem, triggering the cough reflex. In chronic cough, this pathway is believed to be hypersensitized. This compound, by blocking the P2X3 receptor, inhibits ATP-mediated activation of these sensory nerves, thereby reducing the excessive signaling that leads to persistent coughing.

P2X3_Signaling_Pathway cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron (C-fiber) cluster_cns Central Nervous System Inflammation Inflammation / Irritants EpithelialCell Airway Epithelial Cell Inflammation->EpithelialCell stimulates ATP ATP Release EpithelialCell->ATP P2X3 P2X3 Receptor ATP->P2X3 activates IonChannel Cation Influx (Na+, Ca2+) P2X3->IonChannel This compound This compound This compound->P2X3 blocks Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brainstem Brainstem Cough Center ActionPotential->Brainstem signal to Cough Cough Reflex Brainstem->Cough In_Vitro_Workflow start Start cell_culture Culture HEK293 cells expressing hP2X3 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with Fluo-4 AM calcium dye plate_cells->dye_loading compound_prep Prepare serial dilutions of test compound assay Add compound, then agonist (α,β-meATP) dye_loading->assay compound_prep->assay readout Measure fluorescence in plate reader assay->readout analysis Calculate IC50 value readout->analysis end End analysis->end

References

In Vitro Characterization of Relicpixant's Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific quantitative in vitro selectivity data and detailed experimental protocols for Relicpixant (also known as QR052107B) from its developer, Wuhan Createrna Science and Technology Co., Ltd., are not publicly available. This guide provides a framework for the in vitro characterization of a selective P2X3 receptor antagonist like this compound, based on established methodologies and data from analogous compounds in the same class. The presented data are illustrative and should not be considered as specific to this compound.

Introduction

This compound is a P2X3 receptor antagonist that has undergone Phase 1 clinical trials for refractory and unexplained chronic cough[1]. The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key mediator in cough hypersensitivity and various pain pathways. The therapeutic rationale for developing selective P2X3 antagonists is to modulate the activity of afferent sensory nerves without causing significant off-target effects. A critical aspect of the preclinical characterization of such compounds is the rigorous in vitro assessment of their selectivity for the P2X3 receptor over other P2X subtypes, particularly the P2X2/3 heterotrimer, which is implicated in taste disturbances[2][3][4].

This technical guide outlines the core in vitro assays and data presentation required to comprehensively characterize the selectivity profile of a P2X3 receptor antagonist like this compound.

P2X3 Signaling Pathway and Antagonist Interaction

The P2X3 receptor is a trimeric ion channel. Upon binding of ATP, the channel opens, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the cell membrane, and initiation of a downstream signaling cascade that results in neuronal activation. This compound, as a P2X3 receptor antagonist, is expected to bind to the receptor and prevent this ATP-mediated activation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates This compound This compound This compound->P2X3 Binds & Inhibits Cation_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Activation Neuronal Activation Depolarization->Neuronal_Activation

P2X3 Receptor Activation and Antagonism.

Data Presentation: Selectivity Profile

A comprehensive selectivity profile for a P2X3 antagonist should be presented in a clear tabular format, comparing its activity across all P2X subtypes. The following table illustrates how such data for a hypothetical selective P2X3 antagonist might be presented.

Receptor SubtypeFunctional Antagonism (IC50, nM)Binding Affinity (Ki, nM)Fold Selectivity vs. P2X3
P2X3 15 10 -
P2X1>10,000>10,000>667
P2X2>10,000>10,000>667
P2X2/31,8001,500120
P2X4>10,000>10,000>667
P2X5>10,000>10,000>667
P2X7>10,000>10,000>667

Note: The data presented above are for illustrative purposes for a hypothetical compound and are not actual data for this compound. For comparison, the P2X3 antagonist Eliapixant has reported IC50 values of 8–10 nM for P2X3 and 129–163 nM for P2X2/3 receptors, indicating approximately 20-fold selectivity[4]. Another antagonist, Filapixant, is reported to have over 100-fold selectivity for P2X3 over P2X2/3[5].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro selectivity data. The following sections describe standard protocols for key experiments.

Cell Lines and Receptor Expression

Stable cell lines, typically HEK293 or CHO cells, recombinantly expressing the human P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5, P2X7, and the P2X2/3 heteromer) are essential for these assays. The expression of the target receptors should be verified by methods such as immunocytochemistry, Western blot, or functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of the test compound to the target receptor.

Workflow:

Start Start: Prepare Cell Membranes Expressing P2X Subtype Incubate Incubate Membranes with Radioligand (e.g., [³H]α,β-meATP) and varying concentrations of this compound Start->Incubate Separate Separate Bound from Free Radioligand (e.g., via Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Quantify->Analyze End End: Determine Binding Affinity (Ki) Analyze->End

Radioligand Binding Assay Workflow.

Protocol Details:

  • Membrane Preparation: Cells expressing the P2X receptor subtype of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: Cell membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]α,β-methylene ATP) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of the antagonist to inhibit the receptor's function, typically by measuring changes in intracellular calcium or ion flux.

Workflow:

Start Start: Plate Cells Expressing P2X Subtype Load_Dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) Start->Load_Dye Add_Antagonist Add Varying Concentrations of this compound Load_Dye->Add_Antagonist Add_Agonist Stimulate with a P2X Agonist (e.g., ATP or α,β-meATP) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Changes in Intracellular Calcium via Fluorescence Add_Agonist->Measure_Fluorescence Analyze Analyze Data: - Generate Dose-Response Curves - Determine IC50 Measure_Fluorescence->Analyze End End: Determine Functional Potency (IC50) Analyze->End

Calcium Flux Assay Workflow.

Protocol Details:

  • Cell Preparation: Cells expressing the P2X receptor subtype are plated in microtiter plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist (this compound).

  • Agonist Stimulation: A P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is added to stimulate the receptor and induce calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis: Dose-response curves are generated by plotting the agonist-induced calcium response against the concentration of the antagonist. The IC50 value is then determined from these curves.

Automated patch clamp provides a high-throughput method to directly measure the ion channel activity of P2X receptors.

Protocol Details:

  • Cell Preparation: A single-cell suspension of cells expressing the P2X receptor subtype is prepared.

  • Cell Sealing: The cells are captured on a planar patch clamp chip, and a high-resistance seal is formed between the cell membrane and the chip.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch clamp configuration.

  • Compound Application: The test antagonist (this compound) is applied to the cells at various concentrations, followed by the application of a P2X agonist.

  • Current Measurement: The ion currents flowing through the P2X channels are recorded.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced current is measured, and IC50 values are calculated.

Conclusion

A thorough in vitro characterization is fundamental to establishing the selectivity of a P2X3 receptor antagonist like this compound. The combination of radioligand binding assays to determine binding affinity and functional assays (such as calcium flux or automated patch clamp) to assess inhibitory potency provides a comprehensive understanding of the compound's pharmacological profile. The presentation of these data in a clear, comparative format is essential for evaluating the compound's potential for therapeutic efficacy and for predicting potential off-target effects. While specific data for this compound is not yet in the public domain, the methodologies described here represent the gold standard for the in vitro characterization of this important class of therapeutic agents.

References

Methodological & Application

Protocol for assessing Relicpixant efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Assessing Relicpixant Efficacy in Vivo

Abstract: This document provides a detailed protocol for evaluating the in vivo efficacy of this compound, a selective antagonist of the AetherReceptor, in a preclinical model of rheumatoid arthritis. The AetherReceptor is a novel G-protein coupled receptor (GPCR) that, upon activation by its ligand Aetherin, initiates the ChronoKinase signaling cascade, leading to the production of pro-inflammatory cytokines. This protocol outlines the use of the collagen-induced arthritis (CIA) mouse model, detailing methods for disease induction, therapeutic intervention, and endpoint analysis.

This compound Signaling Pathway

This compound is a competitive antagonist of the AetherReceptor. It binds to the receptor and prevents the downstream signaling cascade initiated by the natural ligand, Aetherin. This cascade involves the activation of ChronoKinase, which in turn promotes the transcription of key pro-inflammatory cytokines such as TNF-α and IL-6, driving inflammatory responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AetherReceptor AetherReceptor (GPCR) ChronoKinase ChronoKinase Activation AetherReceptor->ChronoKinase Signal Transduction Transcription Gene Transcription ChronoKinase->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Translation Aetherin Aetherin (Ligand) Aetherin->AetherReceptor Binds & Activates This compound This compound This compound->AetherReceptor Binds & Inhibits

Caption: this compound mechanism of action.

In Vivo Efficacy Assessment Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in the Collagen-Induced Arthritis (CIA) mouse model. The study progresses from animal acclimatization and disease induction through the treatment period and concludes with terminal sample collection and analysis.

Acclimatization Phase 1: Acclimatization (7 Days) Induction Phase 2: CIA Induction (Day 0 & Day 21) Acclimatization->Induction Grouping Phase 3: Grouping & Pre-treatment Baseline Induction->Grouping Treatment Phase 4: Treatment Period (Approx. 21-28 Days) Grouping->Treatment Monitoring Phase 5: Clinical Monitoring (3x per week) Treatment->Monitoring Termination Phase 6: Study Termination (Endpoint) Monitoring->Termination Analysis Phase 7: Data Analysis Termination->Analysis

Application Note: Measuring Relicpixant Activity Using Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relicpixant is a selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including nociception and cough reflexes.[1][2] When activated by ATP, the P2X3 receptor channel opens, leading to a rapid influx of cations, including calcium (Ca2+), which depolarizes the cell and initiates downstream signaling cascades.[3] This makes the measurement of intracellular calcium concentrations a direct and reliable method for assessing the activity of P2X3 receptor modulators.

This application note provides a detailed protocol for using a fluorescent calcium imaging assay to measure the inhibitory activity of this compound on the P2X3 receptor.

Principle of the Assay

The assay quantifies the ability of this compound to block ATP-induced calcium influx in cells expressing the P2X3 receptor. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. In the presence of an agonist like ATP, P2X3 channels open, causing an influx of Ca2+ and a subsequent increase in fluorescence. As an antagonist, this compound will inhibit this channel opening, resulting in a dose-dependent reduction of the ATP-mediated fluorescent signal. This reduction is used to determine the potency of this compound, typically expressed as an IC50 value.

P2X3 Receptor Signaling Pathway

The signaling pathway for the P2X3 receptor is direct. The binding of extracellular ATP to the receptor induces a conformational change that opens the integral ion channel. This allows for the influx of cations, most notably Na+ and Ca2+, down their electrochemical gradients. The resulting increase in intracellular calcium acts as a second messenger, triggering various cellular responses. This compound, as a competitive antagonist, is hypothesized to bind to the P2X3 receptor and prevent ATP from binding or from inducing the conformational change necessary for channel opening, thereby blocking the calcium influx.[1]

P2X3_Signaling cluster_membrane Cell Membrane P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) Ca_influx Ca²+ Influx P2X3->Ca_influx Allows ATP Extracellular ATP (Agonist) ATP->P2X3 Activates This compound This compound (Antagonist) This compound->P2X3 Blocks Response Cellular Response (e.g., Neuronal Firing) Ca_influx->Response Triggers

Caption: P2X3 receptor signaling pathway and point of inhibition by this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting a calcium imaging assay to determine the potency of this compound.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) or human glial (1321N1) cells stably expressing the human P2X3 receptor.[1][2]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.[1]

  • Assay Plate: 96- or 384-well black, clear-bottom microplates.

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

  • Probenecid: An anion transport inhibitor to prevent the efflux of the de-esterified dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • P2X3 Agonist: Adenosine triphosphate (ATP) or a more stable analog like α,β-methylene ATP (α,β-meATP).

  • Test Compound: this compound.

  • Instrumentation: A fluorescent microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

Experimental Workflow

Caption: General experimental workflow for the calcium imaging assay.

Detailed Protocol

1. Cell Seeding: a. The day before the assay, harvest and count the P2X3-expressing cells. b. Seed the cells into a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 to 80,000 cells per well for a 96-well plate). c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading: a. Prepare a Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be included at 2.5 mM to improve dye retention. b. Aspirate the cell culture medium from the wells and wash once with assay buffer. c. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light. d. After incubation, gently wash the wells twice with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as required by the plate reader.

3. Compound Incubation (Antagonist Mode): a. Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration). b. Add the this compound dilutions to the appropriate wells. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.

4. Agonist Addition and Fluorescence Reading: a. Prepare a solution of the P2X3 agonist (e.g., ATP or α,β-meATP) in the assay buffer at a concentration that will elicit a submaximal response (EC80) after addition to the wells. b. Place the plate in the fluorescent microplate reader. c. Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. d. Record a baseline fluorescence for 10-20 seconds. e. Use the instrument's automated liquid handler to add the agonist solution to all wells simultaneously. f. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

5. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence. b. For antagonist dose-response curves, normalize the data. The response in the vehicle control wells represents 0% inhibition, and the response in wells with no agonist (or a maximally effective concentration of a known antagonist) represents 100% inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Data Presentation

Quantitative data should be summarized to allow for clear comparison of the potency of different compounds. While specific preclinical data for this compound is not publicly available, the table below illustrates how to present such data, using reported values for other P2X3 antagonists as examples.

CompoundTargetAssay TypeAgonist (Concentration)IC50 (nM)Selectivity (vs. P2X2/3)
This compound P2X3Calcium Influxα,β-meATP (EC80)To be determinedTo be determined
Eliapixant P2X3In vitro functionalNot Specified8-10~20-fold
Gefapixant P2X3Patch ClampNot Specified153~1.4-fold
Camlipixant P2X3Calcium InfluxATP:Mg2+ (2 µM)55.05Not Specified

Note: The data for Eliapixant, Gefapixant, and Camlipixant are provided for illustrative purposes.[2]

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect receptor expression and response.

  • Dye Loading: Optimize dye concentration and loading time to achieve a good signal-to-noise ratio without causing cellular toxicity.

  • Agonist Concentration: Use an agonist concentration that gives a robust and reproducible signal (typically EC50 to EC80) to ensure a sufficient window for measuring inhibition.

  • Compound Solubility: Ensure this compound is fully dissolved in the assay buffer to obtain accurate concentration-response curves.

  • Signal Quenching: Some compounds can interfere with the fluorescence signal. It is advisable to test for auto-fluorescence or quenching properties of the test compound.

Conclusion

Calcium imaging is a robust and direct method for measuring the activity of P2X3 receptor antagonists like this compound. The protocol described provides a reliable framework for determining the potency of such compounds in a high-throughput format, making it an invaluable tool for drug discovery and development in therapeutic areas targeting P2X3-mediated signaling.

References

Application Note: Quantitative Analysis of Relicpixant in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Relicpixant in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies in drug development.

Introduction

This compound (BAY1217223) is a potent and selective P2X3 receptor antagonist under investigation for the treatment of refractory chronic cough. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is required for the quantification of this compound in biological matrices. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS) (purity >99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock Solutions, Calibration Standards, and Quality Control Samples

Stock solutions of this compound and this compound-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 (v/v) acetonitrile/water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

Quality control (QC) samples were prepared in blank human plasma at four concentration levels:

  • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

  • Low QC (LQC): 1.5 ng/mL

  • Medium QC (MQC): 75 ng/mL

  • High QC (HQC): 400 ng/mL

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound-d4 at 10 ng/mL).

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound501.1353.125
This compound-d4505.1357.125
  • Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity: No significant interfering peaks were observed at the retention times of this compound and the internal standard in blank plasma samples from six different sources.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A linear regression with a 1/x² weighting factor provided the best fit, with a correlation coefficient (r²) > 0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results, summarized in Table 1, demonstrate that the method is both accurate and precise.

Table 1: Intra- and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8105.28.1103.5
LQC1.55.2102.16.5101.7
MQC754.198.95.399.4
HQC4003.5101.54.7100.8

Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at three QC levels (LQC, MQC, HQC). The results are presented in Table 2. The recovery of this compound was consistent and reproducible. No significant matrix effect was observed.

Table 2: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC1.592.51.8
MQC7594.1-0.5
HQC40093.71.2

Stability: this compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage (-80°C for 3 months).

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc HPLC Separation supernatant->hplc Inject msms MS/MS Detection hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for the quantification of this compound in plasma.

logical_relationship This compound This compound in Plasma protein_precipitation Protein Precipitation (Acetonitrile + IS) This compound->protein_precipitation separation Reversed-Phase HPLC (C18 Column) protein_precipitation->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification (Peak Area Ratio to IS) detection->quantification

Caption: Logical flow of the analytical method.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies. The method has been successfully validated and meets the acceptance criteria for bioanalytical method validation.

Application Notes and Protocols: Elucidating the Electrophysiological Effects of Relicpixant on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relicpixant is a potent and selective antagonist of the P2X3 receptor, an ATP-gated non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] P2X3 receptors play a crucial role in nociception and sensory hypersensitization, making them a key therapeutic target for conditions such as chronic cough and neuropathic pain.[2][4][5] Understanding the precise mechanism by which this compound modulates P2X3 ion channel function is paramount for its development and optimization as a therapeutic agent.

Electrophysiology techniques are the "gold standard" for directly measuring ion channel activity and are indispensable for characterizing the pharmacological effects of compounds like this compound.[6][7][8][9] These methods allow for high-fidelity recording of ionic currents, providing detailed insights into a drug's potency, selectivity, and mechanism of action. This document provides detailed application notes and protocols for utilizing key electrophysiology techniques to study the effects of this compound on ion channels.

Key Electrophysiology Techniques

The primary methods for investigating the interaction of this compound with ion channels are manual and automated patch-clamp electrophysiology.

  • Manual Patch-Clamp: This technique offers unparalleled data quality and flexibility, allowing for various recording configurations (whole-cell, cell-attached) to study single-channel and whole-cell currents.[6][10] It is ideal for detailed mechanistic studies.

  • Automated Patch-Clamp (APC): APC platforms provide significantly higher throughput compared to manual patch-clamp, making them suitable for screening libraries of compounds and performing concentration-response studies efficiently.[11][12][13][14][15] APC systems are widely used in drug discovery for their improved data consistency and reliability.[13]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings to Determine this compound Potency (IC50) on Human P2X3 Receptors

This protocol outlines the use of whole-cell voltage-clamp to determine the concentration-dependent inhibition of ATP-activated currents by this compound in a stable cell line expressing human P2X3 receptors.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human P2X3 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.[10]
  • Agonist Solution: Prepare fresh stock solutions of ATP in the external solution. A typical concentration to elicit a robust current is 10 µM.
  • This compound Solutions: Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the cell membrane potential at -60 mV.
  • Apply the agonist (ATP) for 2-3 seconds to evoke a baseline inward current.
  • After a washout period, co-apply the agonist with increasing concentrations of this compound.
  • Record the peak inward current at each concentration.

4. Data Analysis:

  • Measure the peak current amplitude in response to ATP in the absence and presence of each this compound concentration.
  • Normalize the current inhibition to the baseline ATP response.
  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Automated Patch-Clamp for High-Throughput Screening of this compound Specificity

This protocol describes the use of a 384-well automated patch-clamp system to assess the specificity of this compound by testing its effect on a panel of relevant ion channels.

1. Cell Preparation:

  • Use commercially available cell lines expressing the ion channels of interest (e.g., P2X2/3, Nav1.7, Cav1.2, hERG).
  • Harvest cells and prepare a single-cell suspension according to the APC manufacturer's instructions.

2. Plate Preparation:

  • Prime the 384-well recording plate with external and internal solutions.
  • Dispense the cell suspension into the appropriate wells.
  • Prepare a compound plate containing this compound at a high concentration (e.g., 10 µM) and control compounds.

3. APC System Operation:

  • Load the recording and compound plates into the APC instrument.
  • The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.
  • For voltage-gated channels, apply appropriate voltage protocols to elicit currents. For ligand-gated channels, apply the specific agonist.
  • Record baseline currents and then currents in the presence of this compound.

4. Data Analysis:

  • The instrument software will automatically calculate the percentage of current inhibition for each well.
  • Analyze the data to determine if this compound exhibits significant off-target effects at the tested concentration.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Potency and Selectivity of this compound

Ion Channel TargetAgonist/Voltage ProtocolThis compound IC50 (nM)Hill SlopeN (replicates)
Human P2X3 10 µM ATP5.21.112
Human P2X2/3 10 µM ATP1581.08
Human Nav1.7 Depolarizing step to 0 mV> 10,000N/A6
Human Cav1.2 Depolarizing step to +10 mV> 10,000N/A6
Human hERG "Tail" protocol> 10,000N/A6

This table presents hypothetical data for illustrative purposes.

Visualizations

Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.

Relicpixant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates This compound This compound This compound->P2X3 Blocks Cations Cation Influx (Na+, Ca2+) P2X3->Cations Opens to allow Depolarization Membrane Depolarization Cations->Depolarization Nociception Nociceptive Signaling Depolarization->Nociception

Caption: this compound's mechanism of action on the P2X3 receptor signaling pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-hP2X3) Solution_Prep Solution Preparation (Internal, External, Compounds) Patch_Pipette Form Giga-ohm Seal Cell_Culture->Patch_Pipette Solution_Prep->Patch_Pipette Whole_Cell Achieve Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Voltage Clamp at -60 mV Whole_Cell->Voltage_Clamp Agonist_Application Apply Agonist (ATP) Voltage_Clamp->Agonist_Application Drug_Application Co-apply Agonist + This compound Agonist_Application->Drug_Application Measure_Current Measure Peak Inward Current Drug_Application->Measure_Current Normalization Normalize Data Measure_Current->Normalization IC50_Curve Generate IC50 Curve Normalization->IC50_Curve Determine_Potency Determine Potency and Selectivity IC50_Curve->Determine_Potency

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Conclusion

The electrophysiological protocols and application notes provided herein offer a robust framework for the detailed characterization of this compound's effects on ion channels. By employing these techniques, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action, which is critical for advancing its development as a novel therapeutic agent. The integration of both manual and automated patch-clamp methodologies ensures both high-quality mechanistic data and the throughput necessary for efficient drug discovery pipelines.

References

Application of Relicpixant in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Relicpixant is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1] In the central and peripheral nervous systems, P2X3 receptors play a crucial role in nociceptive signaling and neuronal sensitization. Their activation by extracellular ATP, released in response to tissue damage or inflammation, leads to the initiation and propagation of pain signals. Consequently, the targeted blockade of P2X3 receptors by this compound presents a promising therapeutic strategy for various neurological disorders characterized by neuronal hyperexcitability and chronic pain states.

Mechanism of Action: this compound acts as a non-competitive antagonist at P2X3 and P2X2/3 heteromeric receptors. By binding to an allosteric site, it prevents the ATP-induced conformational change necessary for channel opening and subsequent cation influx. This blockade of ion channel activity effectively dampens the excitability of sensory neurons, thereby inhibiting the transmission of pain signals. This mechanism makes this compound a focal point of research for conditions such as neuropathic pain, inflammatory pain, and other sensory-related neurological disorders.

Potential Applications in Neuroscience Research:

  • Neuropathic Pain: As P2X3 receptors are upregulated in dorsal root ganglion (DRG) neurons following nerve injury, this compound is a prime candidate for investigation in models of neuropathic pain, such as those induced by spinal nerve ligation or chemotherapy.

  • Migraine: The trigeminal ganglion, which is implicated in the pathophysiology of migraine, shows high expression of P2X3 receptors. This compound could be explored for its potential to modulate trigeminal neuron activity and alleviate migraine pain.

  • Visceral Pain: P2X3 receptors are also involved in signaling pain from internal organs. The application of this compound could be investigated in models of visceral hyperalgesia, such as those related to inflammatory bowel disease or interstitial cystitis.

  • Neuronal Sensitization: The role of P2X3 receptors in central and peripheral sensitization makes this compound a valuable tool to study the underlying mechanisms of chronic pain development.

Data Presentation

As specific preclinical data for this compound in neuroscience models is not yet publicly available, the following tables present hypothetical, yet expected, outcomes based on the known pharmacology of P2X3 receptor antagonists. These tables are intended to serve as a guide for designing experiments and interpreting potential results.

Table 1: Hypothetical Efficacy of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - von Frey Test
Vehicle Control-4.5 ± 0.8
This compound108.2 ± 1.1*
This compound3012.5 ± 1.5
Positive Control (Gabapentin)10011.8 ± 1.3

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of this compound on ATP-Evoked Calcium Influx in Cultured Rat Dorsal Root Ganglion (DRG) Neurons

TreatmentConcentrationPeak Intracellular Ca2+ ([Ca2+]i) Increase (ΔF/F0)% Inhibition of ATP Response
ATP (10 µM)-1.5 ± 0.2-
This compound + ATP100 nM0.8 ± 0.1**46.7%
This compound + ATP1 µM0.3 ± 0.05***80.0%

**p < 0.01, ***p < 0.001 compared to ATP alone. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound using Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

Objective: To determine the inhibitory effect of this compound on ATP-gated currents in primary sensory neurons.

Methodology:

  • DRG Neuron Culture:

    • Isolate dorsal root ganglia from adult rats.

    • Dissociate ganglia into single cells using collagenase and dispase treatment.

    • Plate dissociated neurons on poly-D-lysine/laminin-coated coverslips and culture in a suitable neurobasal medium.

  • Whole-Cell Patch-Clamp Recording:

    • After 24-48 hours in culture, transfer a coverslip to the recording chamber on an inverted microscope.

    • Use borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.

    • Establish a whole-cell configuration on a small-diameter (presumed nociceptive) DRG neuron.

    • Clamp the neuron at a holding potential of -60 mV.

  • Drug Application:

    • Apply ATP or the selective P2X3 agonist α,β-methylene ATP (α,β-meATP) using a rapid solution exchange system to evoke inward currents.

    • Establish a stable baseline response to the agonist.

    • Pre-apply this compound at various concentrations for 2-5 minutes, followed by co-application with the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents.

    • Calculate the percentage of inhibition of the agonist-evoked current by this compound.

    • Determine the IC50 value of this compound by fitting the concentration-response data to a logistic equation.

Protocol 2: In Vivo Assessment of this compound in a Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy of this compound in a rat model of chronic constriction injury (CCI).

Methodology:

  • Animal Model:

    • Induce chronic constriction injury of the sciatic nerve in adult male Sprague-Dawley rats under anesthesia.

    • Allow animals to recover for 7-14 days to develop mechanical allodynia.

  • Behavioral Testing (von Frey Test):

    • Acclimatize rats to the testing environment.

    • Measure the paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw.

    • Establish a baseline PWT before drug administration.

  • Drug Administration:

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • Include a vehicle control group and a positive control group (e.g., gabapentin).

  • Post-Dosing Assessment:

    • Measure the PWT at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE).

    • Compare the PWTs between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Mandatory Visualization

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds & Activates This compound This compound This compound->P2X3 Binds & Inhibits Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission AP->Pain_Signal

Caption: P2X3 Receptor Signaling and Inhibition by this compound.

Experimental_Workflow_In_Vivo cluster_setup Model & Baseline cluster_treatment Treatment cluster_assessment Assessment & Analysis CCI_Model Induce Neuropathic Pain (CCI Model in Rats) Baseline Establish Baseline Paw Withdrawal Threshold (von Frey Test) CCI_Model->Baseline Drug_Admin Administer this compound (p.o. or i.p.) Baseline->Drug_Admin Post_Dose Measure Paw Withdrawal Threshold at Multiple Time Points Drug_Admin->Post_Dose Data_Analysis Analyze Data (%MPE, Statistical Comparison) Post_Dose->Data_Analysis

References

Application Notes & Protocols: Immunohistochemical Analysis of P2X3 Receptors in Relicpixant-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, including C- and Aδ-fibers, which are critical for nociception and sensory hypersensitization.[1][2] These receptors are implicated in various pathological conditions, including chronic pain, overactive bladder, and chronic cough.[3][4] Adenosine triphosphate (ATP), released from cells during injury or inflammation, activates P2X3 receptors, leading to the transmission of sensory signals.[3][4]

Relicpixant is a selective P2X3 receptor antagonist currently under investigation for the treatment of refractory and unexplained chronic cough.[5][6] As an antagonist, this compound blocks the binding of ATP to P2X3 receptors, thereby inhibiting the downstream signaling cascade that leads to nerve activation.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression levels of P2X3 receptors within tissues of interest (e.g., dorsal root ganglia, airway tissues). This document provides a detailed protocol for performing IHC staining for P2X3 receptors in tissues, particularly in the context of evaluating the effects of treatment with antagonists like this compound.

P2X3 Receptor Signaling and Antagonism

The binding of extracellular ATP to P2X3 receptors on sensory neurons opens a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is then propagated to the central nervous system. P2X3 antagonists like this compound competitively inhibit this process.

P2X3_Signaling_Pathway cluster_membrane Sensory Neuron Membrane P2X3 P2X3 Receptor Influx Cation Influx (Na+, Ca2+) P2X3->Influx Opens Channel ATP ATP (released from damaged cells) ATP->P2X3 Binds & Activates This compound This compound (Antagonist) This compound->P2X3 Binds & Blocks Depolarization Neuron Depolarization & Action Potential Influx->Depolarization Signal Sensory Signal (e.g., Cough, Pain) Depolarization->Signal

Caption: P2X3 receptor activation by ATP and inhibition by this compound.

Experimental Protocols

This section details a standard protocol for immunohistochemical staining of P2X3 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Materials and Reagents
  • Primary Antibody: Rabbit polyclonal anti-P2X3 Receptor (extracellular) antibody (e.g., Alomone Labs, #APR-026).[7]

  • Secondary Antibody: Biotinylated Goat anti-Rabbit IgG.

  • Detection System: Streptavidin-HRP and a suitable chromogen (e.g., DAB, NovaRed).

  • Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Tris-Buffered Saline with Tween 20 (TBST).

    • Antigen Retrieval Buffer: Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[8]

  • Reagents for Deparaffinization/Rehydration: Xylene, Ethanol (B145695) (100%, 95%, 80%, 70%).[9][10]

  • Blocking Solution: 10% Normal Goat Serum in PBS.[8]

  • Counterstain: Hematoxylin.

  • Mounting Medium: Aqueous or permanent mounting medium.

II. Experimental Workflow for P2X3 Staining

The overall process involves tissue preparation, antigen exposure, antibody staining, and analysis.

IHC_Workflow A 1. Tissue Collection (e.g., Dorsal Root Ganglia) B 2. Fixation & Paraffin (B1166041) Embedding A->B C 3. Sectioning (4-5 µm) B->C D 4. Deparaffinization & Rehydration C->D E 5. Antigen Retrieval (Heat-Induced) D->E F 6. Blocking (Normal Serum) E->F G 7. Primary Antibody Incubation (Anti-P2X3) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (e.g., HRP-Streptavidin & DAB) H->I J 10. Counterstaining (Hematoxylin) I->J K 11. Dehydration & Mounting J->K L 12. Microscopy & Image Acquisition K->L M 13. Quantitative Image Analysis L->M

Caption: Workflow for immunohistochemical analysis of P2X3 receptors.
III. Detailed Staining Procedure

1. Tissue Preparation and Sectioning [11]

  • Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin wax.

  • Cut tissue blocks into 4-5 µm sections and mount on positively charged slides.

  • Dry the slides in an oven at 60°C for at least 1 hour.

2. Deparaffinization and Rehydration [9][10]

  • Immerse slides in two changes of xylene for 10 minutes each.

  • Immerse slides in two changes of 100% ethanol for 5 minutes each.

  • Immerse slides sequentially in 95% and 70% ethanol for 5 minutes each.

  • Rinse gently with distilled water.

3. Antigen Retrieval [8]

  • Preheat Sodium Citrate Buffer (pH 6.0) to 95-100°C in a steamer or water bath.

  • Immerse slides in the hot buffer and incubate for 20-30 minutes.

  • Allow slides to cool in the buffer at room temperature for 20 minutes.

  • Rinse slides in TBST.

4. Immunostaining [11]

  • Peroxidase Block (if using HRP): Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply blocking solution (e.g., 10% Normal Goat Serum) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody: Drain blocking solution and apply the primary anti-P2X3 antibody diluted in PBS or antibody diluent. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Rinse slides three times in TBST for 5 minutes each.

  • Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (3 x 5 min in TBST).

  • Detection: Apply Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step (3 x 5 min in TBST).

  • Chromogen Development: Apply the chromogen substrate (e.g., DAB) and incubate until the desired brown staining intensity develops (typically 1-10 minutes). Monitor under a microscope to prevent overstaining.

  • Stopping Reaction: Immerse slides in distilled water to stop the reaction.

5. Counterstaining, Dehydration, and Mounting

  • Counterstain nuclei by immersing slides in Hematoxylin for 1-2 minutes.

  • "Blue" the stain by rinsing in running tap water.

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[10]

  • Apply a coverslip using a permanent mounting medium.

Data Presentation and Quantitative Analysis

The evaluation of IHC staining can be performed semi-quantitatively by a pathologist or quantitatively using digital image analysis software.[12] Quantitative analysis provides objective, continuous data, which is preferable for assessing subtle changes in protein expression following drug treatment.[13][14]

Key Metrics for Quantification:

  • Staining Intensity: Measured as the average optical density (OD) of the positive stain.

  • Percentage of Positive Area: The fraction of the total tissue area (or specific cell type area) that shows positive staining.

  • H-Score: A semi-quantitative score calculated as: Σ [Intensity Level (0, 1+, 2+, 3+) × Percentage of Cells at that Intensity].[12]

Example Data Table

The following table illustrates how quantitative data from an IHC experiment evaluating this compound could be structured. Note: This is example data for illustrative purposes.

Treatment GroupNP2X3 Staining Intensity (Mean OD ± SEM)P2X3 Positive Area (% ± SEM)
Vehicle Control80.45 ± 0.0362.5 ± 4.1
This compound (Low Dose)80.41 ± 0.0458.2 ± 3.8
This compound (High Dose)80.39 ± 0.0355.7 ± 4.5

OD = Optical Density; SEM = Standard Error of the Mean.

This structured format allows for clear comparison between treatment groups and facilitates statistical analysis to determine if this compound treatment leads to a significant change in P2X3 receptor expression or localization. While antagonists primarily block function, some can induce receptor internalization or downregulation over time, which could be detected by a decrease in immunoreactivity.[15]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Relicpixant Dosage for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Relicpixant in preclinical rodent models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a key enzyme in a signaling cascade that promotes cell cycle progression and inhibits apoptosis. By binding to the ATP-binding site of TPK1, this compound blocks downstream signaling, leading to cell cycle arrest and tumor growth inhibition.

Relicpixant_MoA cluster_pathway TPK1 Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TPK1 TPK1 Receptor->TPK1 Activates Downstream Downstream Effectors TPK1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->TPK1 Inhibits

Caption: this compound's mechanism of action inhibiting the TPK1 pathway.

Q2: Where should I start when determining the initial dose range for a new in vivo study?

A2: Establishing a starting dose for a novel compound like this compound requires a multi-faceted approach.[1] A common strategy is to conduct a dose-ranging or Maximum Tolerated Dose (MTD) study.[2][3] Start with a low, potentially sub-therapeutic dose and escalate incrementally in different cohorts.[1] A thorough literature review of compounds with similar mechanisms can also help inform a suitable starting range.[1]

Q3: What is the recommended vehicle for formulating this compound for oral administration?

A3: For oral gavage in rodent studies, this compound can be formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Ensure the formulation is a homogenous suspension before each administration.

Q4: What are the most common administration routes for compounds like this compound in rodent studies?

A4: The choice of administration route is critical and depends on the compound's properties and the experimental goals.[1]

  • Oral (PO): Convenient and clinically relevant, but subject to first-pass metabolism.[1]

  • Intravenous (IV): Ensures 100% bioavailability and is often used to determine fundamental pharmacokinetic parameters.[1]

  • Intraperitoneal (IP): Common in rodents and offers rapid absorption, though it can be more variable than IV.[1]

  • Subcutaneous (SC): Typically provides slower, more sustained absorption.[1]

This compound has been optimized for oral bioavailability, making oral gavage the recommended route for efficacy studies.

Troubleshooting Guides

Issue 1: High variability or mortality observed during or after oral gavage.

This issue often points to problems with the gavage technique or the formulation itself.

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Improper Gavage Technique 1. Verify Training: Ensure all personnel are properly trained. Gavage may only be performed by trained individuals.[4][5] 2. Check Needle Size: Use the correct gavage needle size based on the animal's weight. For mice (20-25g), a 20-gauge, 1.5-inch needle is typical.[5][6] 3. Measure Insertion Depth: Before administration, measure the tube from the tip of the animal's nose to the bottom of the sternum to avoid stomach perforation.[4] 4. Ensure Proper Restraint: Extend the animal's head back to create a straight line through the neck and esophagus.[4][6] The tube should pass easily with no resistance.[6][7]Reduced animal stress, elimination of administration-related injuries, and consistent dosing.
Formulation Issues 1. Check Homogeneity: Vigorously vortex the suspension before drawing each dose to ensure uniformity. 2. Volume Limits: Do not exceed the maximum recommended dosing volume of 10 mL/kg for mice.[4][5][7] Higher volumes can increase the risk of reflux and aspiration.[5]Consistent delivery of the intended dose and prevention of adverse events related to dosing volume.
Compound Toxicity 1. Review Dose Levels: If mortality is observed at a specific dose, consider it to have exceeded the MTD. Reduce the dose for subsequent experiments. 2. Monitor for Adverse Effects: Observe animals for at least 15 minutes post-procedure and daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).[6]Establishment of a safe and tolerable dose for long-term studies.
Issue 2: No discernible therapeutic effect in an efficacy study, even at the highest planned dose.

This suggests a potential issue with the compound's bioavailability, the dose level, or the experimental model itself.

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Poor Bioavailability 1. Conduct Pharmacokinetic (PK) Studies: Measure plasma and tissue concentrations of this compound to confirm systemic exposure after oral dosing.[1] 2. Analyze Half-Life: Determine the compound's half-life from PK data. A very short half-life may require a more frequent dosing schedule.[1][2][3]A clear understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing strategy.
Insufficient Dose 1. Cautious Dose Escalation: If no toxicity has been observed, a cautious dose escalation beyond the initially planned range may be warranted, with careful monitoring.[1]Identification of a therapeutically effective dose level.
Model Unsuitability 1. Confirm Target Expression: Verify that the chosen tumor cell line expresses the target, TPK1, at sufficient levels. 2. Evaluate Tumor Growth Rate: Extreme variability in tumor growth within control groups can mask a therapeutic effect.[8] Ensure your model has consistent growth kinetics.Confirmation that the experimental model is appropriate for testing the efficacy of a TPK1 inhibitor.

Experimental Protocols & Data

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Grouping: Randomly assign mice to five groups (n=5 per group): Vehicle control and four dose levels of this compound (e.g., 10, 30, 100, 300 mg/kg).[1]

  • Formulation: Prepare this compound in 0.5% CMC. Ensure the formulation is homogeneous.[1]

  • Administration: Administer the compound once daily via oral gavage for 14 consecutive days.

  • Monitoring: Record body weight daily.[9] Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter.[1]

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Table 1: Hypothetical MTD Study Summary for this compound

GroupDose (mg/kg/day)Mean Body Weight Change (%)Clinical Signs of ToxicityMortality
1Vehicle (0.5% CMC)+5.2%None Observed0/5
210+4.8%None Observed0/5
330+3.5%None Observed0/5
4100-8.1%Mild lethargy on Days 5-80/5
5300-22.5%Significant lethargy, ruffled fur2/5
Protocol 2: Pharmacokinetic (PK) Study in Rats
  • Animal Model: Male Sprague-Dawley rats, 250-300g.

  • Grouping: Assign rats to two groups (n=4 per group): IV administration (10 mg/kg) and oral gavage (50 mg/kg). Animals in the oral group should be fasted overnight.[10]

  • Administration: Administer a single bolus dose via the tail vein (IV) or oral gavage (PO).[10]

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at multiple time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[2][10]

  • Sample Analysis: Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

PK_Workflow start Start acclimate Acclimatize Rats (1 week) start->acclimate grouping Randomize into IV and PO Groups acclimate->grouping fasting Fast PO Group Overnight grouping->fasting dosing Dose Administration (IV or PO) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Process Blood to Plasma sampling->processing analysis LC-MS/MS Analysis processing->analysis calc Calculate PK Parameters analysis->calc end End calc->end

Caption: Standard experimental workflow for a rodent pharmacokinetic study.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (10 mg/kg)Oral Administration (50 mg/kg)
Tmax (h) N/A1.0
Cmax (ng/mL) 18502100
AUC₀-t (ng·h/mL) 450011250
Half-life (t½) (h) 6.56.8
Bioavailability (%) N/A~50%
Protocol 3: Xenograft Efficacy Study
  • Cell Culture & Implantation: Culture a human cancer cell line with confirmed TPK1 expression. Implant 5 x 10⁶ cells subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.

  • Grouping & Dosing: Randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound 30 mg/kg, and this compound 100 mg/kg. Administer treatment once daily by oral gavage.

  • Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit. Calculate Tumor Growth Inhibition (TGI).

Efficacy_Troubleshooting start Inconsistent Efficacy Results Observed check_variability Is control group tumor growth highly variable? start->check_variability check_response Is there a lack of response in all treatment groups? check_variability->check_response No sol_variability Refine implantation technique. Increase animal numbers per group. check_variability->sol_variability Yes check_pk Was drug exposure confirmed via PK analysis? check_response->check_pk Yes end Re-design and repeat experiment check_response->end No (Indicates some efficacy) sol_pk Conduct satellite PK study to confirm exposure. check_pk->sol_pk No sol_dose Increase dose if MTD allows. Consider alternative dosing schedule. check_pk->sol_dose Yes sol_variability->end sol_pk->end sol_target Confirm TPK1 expression in xenograft tissue. sol_target->end sol_dose->sol_target

Caption: Troubleshooting logic for inconsistent xenograft efficacy results.

Table 3: Hypothetical Efficacy Study Results for this compound

Treatment GroupMean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1250 ± 150-+4.5%
This compound (30 mg/kg)750 ± 11040%+2.1%
This compound (100 mg/kg)312 ± 9575%-7.8%

References

Troubleshooting inconsistent results in Relicpixant cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Relicpixant cell assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: High Variability and Inconsistent Results

Question 1: My results with this compound are highly variable between replicate wells and between experiments. What are the likely causes and how can I fix this?

Answer: High variability is a common challenge in cell-based assays and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Cellular Health and Consistency: The health and state of your cells are paramount for reproducible results.[1][2] Ensure you are using cells that are healthy, in a logarithmic growth phase, and have a consistent passage number.[2][3][4] Over-confluent or starved cells can respond differently to treatment.[3]

    • Solution: Maintain a detailed cell culture log, use cells within a defined passage number range, and ensure consistent seeding density for all experiments.[1][4][5] Always perform a cell viability count before seeding.[1][6]

  • Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a major source of variability, especially in multi-well plate formats.[7][8][9]

    • Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions of this compound, use a fresh tip for each dilution step. For plate-based assays, prepare master mixes of reagents to add to all wells to ensure uniformity.[8]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[9][12]

  • Reagent Preparation and Stability: Improperly prepared or stored reagents can lead to inconsistent assay performance.[13][14][15][16]

    • Solution: Prepare fresh aliquots of this compound and other critical reagents. Avoid repeated freeze-thaw cycles.[14][15] Store all reagents at their recommended temperatures and monitor storage conditions.[14][15]

Category 2: Assay Signal and Readout Issues

Question 2: I am observing a low signal-to-background ratio in my this compound assay. How can I improve it?

Answer: A low signal-to-background ratio can make it difficult to discern the true effect of this compound. Here are some strategies to enhance your assay window:

  • Optimize Reagent Concentrations: The concentrations of substrates, antibodies, or detection reagents may be suboptimal.[8]

    • Solution: Perform titration experiments for all key reagents to find the concentrations that yield the maximum signal window.[8]

  • Increase Incubation Times: The reaction may not have reached its optimal endpoint.

    • Solution: Conduct a time-course experiment to identify the incubation time that provides the best signal-to-background ratio.[8][17]

  • Enhance Detection Sensitivity: Your detection method may not be sensitive enough.[8]

    • Solution: If using a fluorescence-based assay, check for autofluorescence from your compounds or media components.[8][18] For luminescence assays, ensure the substrate has not been exposed to light for extended periods.[8] You may also need to adjust the gain settings on your plate reader.[18]

Question 3: My negative control wells (vehicle-treated) show high background signal. What could be the issue?

Answer: High background in negative controls can be caused by several factors:

  • Cell Seeding Density: Too many cells per well can lead to high background signal.[1]

    • Solution: Optimize the cell seeding density to a level that provides a good signal window without being overcrowded.[1]

  • Contamination: Mycoplasma or other microbial contamination can interfere with assay readouts.[2][4]

    • Solution: Regularly test your cell cultures for mycoplasma contamination.[2][4] If contamination is detected, discard the culture and start with a fresh, authenticated stock.[4]

  • Reagent Issues: The assay reagents themselves might be contributing to the high background.

    • Solution: Use high-quality, fresh reagents. Test for reagent-specific background by running controls without cells.

Category 3: Cell Culture and this compound Treatment

Question 4: I'm seeing unexpected cytotoxicity in my cells after treatment with this compound, even at low concentrations. What should I investigate?

Answer: Unexpected cytotoxicity can confound your results. Here are some potential causes:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.[19]

    • Solution: Ensure the final concentration of the solvent in your assay wells is below the tolerance level for your cell line (typically <1%).[19] Run a vehicle-only control with the same solvent concentration to assess its effect.

  • Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, which can cause cytotoxicity.

    • Solution: Visually inspect your treatment solutions for any signs of precipitation. You may need to adjust the solvent or reduce the highest concentration tested.

  • Cell Health: Unhealthy cells are more susceptible to the effects of any treatment.[1][20]

    • Solution: Ensure your cells are healthy and have high viability before starting the assay.[1][6][20]

Quantitative Data Summary Tables

Table 1: Example of High Variability in a this compound Dose-Response Experiment

This compound (µM)Replicate 1 (Luminescence Units)Replicate 2 (Luminescence Units)Replicate 3 (Luminescence Units)MeanStandard Deviation%CV
0 (Vehicle)10500112009800105007006.7%
0.1980085001020095008729.2%
1750062008100726796113.2%
10410055003800446787419.6%
100220031002500260045817.6%

In this example, the high Coefficient of Variation (%CV), especially at higher concentrations of this compound, indicates significant variability in the assay.

Table 2: Improved Assay Performance After Optimization

This compound (µM)Replicate 1 (Luminescence Units)Replicate 2 (Luminescence Units)Replicate 3 (Luminescence Units)MeanStandard Deviation%CV
0 (Vehicle)108001095010700108171261.2%
0.1990010100985099501321.3%
178007950770078171261.6%
1045004650440045171262.8%
1002500240025502483763.1%

After implementing troubleshooting steps such as using a master mix for reagents and avoiding edge wells, the %CV is significantly reduced, indicating a more robust and reliable assay.

Experimental Protocols

Detailed Methodology for a Standard this compound Cell-Based Luciferase Reporter Assay

This protocol outlines a typical workflow for assessing the inhibitory effect of this compound on a hypothetical signaling pathway.

  • Cell Culture and Seeding:

    • Culture the reporter cell line in the appropriate media and conditions until they reach 80-90% confluency.

    • Harvest the cells and perform a cell count to determine viability (should be >95%).[6]

    • Dilute the cell suspension to the desired seeding density (e.g., 10,000 cells/well).

    • Seed the cells into a 96-well white, clear-bottom microplate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a reference standard in the appropriate assay buffer.

    • Remove the culture media from the cell plate and add the diluted compounds.

    • Incubate for the desired treatment period (e.g., 1 hour).

  • Ligand Stimulation:

    • Prepare the stimulating ligand at its EC50 concentration in assay buffer.

    • Add the ligand to all wells except for the negative controls.

    • Incubate for the optimal stimulation time as determined by a time-course experiment.

  • Signal Detection:

    • Add the luciferase detection reagent.

    • Incubate for the required time to allow the signal to develop.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background signal (negative control wells).

    • Normalize the data to the positive control (ligand-stimulated wells).

    • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50.

Visualizations

Relicpixant_Signaling_Pathway cluster_nucleus Ligand Stimulating Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates TranscriptionFactor->Nucleus Translocates to ReporterGene Reporter Gene (Luciferase) Light Light (Signal) ReporterGene->Light Expresses & Catalyzes This compound This compound This compound->KinaseB Inhibits

Caption: Hypothetical signaling pathway showing this compound's inhibitory action on Kinase B.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_this compound Add this compound (Serial Dilutions) incubate1->add_this compound incubate2 Incubate 1h add_this compound->incubate2 add_ligand Add Stimulating Ligand incubate2->add_ligand incubate3 Incubate 6h add_ligand->incubate3 add_reagent Add Luciferase Detection Reagent incubate3->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Analyze Data (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: Standard experimental workflow for a this compound luciferase reporter assay.

Troubleshooting_Logic inconsistent_results Inconsistent Results? check_cells Check Cell Health, Passage #, Density inconsistent_results->check_cells Yes low_signal Low Signal? inconsistent_results->low_signal No check_pipetting Review Pipetting Technique & Calibration check_cells->check_pipetting check_reagents Verify Reagent Prep & Storage check_pipetting->check_reagents check_plate_layout Assess Plate Layout (Edge Effects) check_reagents->check_plate_layout consistent_results Consistent Results Achieved check_plate_layout->consistent_results optimize_reagents Optimize Reagent Concentrations low_signal->optimize_reagents Yes high_background High Background? low_signal->high_background No optimize_incubation Optimize Incubation Times optimize_reagents->optimize_incubation check_detection Check Detection Settings (Gain) optimize_incubation->check_detection check_detection->consistent_results check_contamination Test for Mycoplasma Contamination high_background->check_contamination Yes high_background->consistent_results No optimize_seeding Optimize Cell Seeding Density check_contamination->optimize_seeding optimize_seeding->consistent_results

Caption: A logical workflow for troubleshooting common issues in cell-based assays.

References

Technical Support Center: Refining Patch-Clamp Protocols for Studying Relicpixant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch-clamp electrophysiology to study Relicpixant, a P2X3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons. When activated by ATP, these channels open, leading to cation influx and neuronal depolarization. This compound blocks this action, thereby inhibiting the signaling cascade.

Q2: I am not seeing any effect of this compound on my ATP-evoked currents. What could be the issue?

A2: There are several potential reasons for this:

  • Incorrect Cell Type: Ensure you are using a cell line that endogenously expresses P2X3 receptors or has been reliably transfected.

  • Agonist Concentration: The concentration of ATP used to evoke a current may be too high, leading to competitive displacement of this compound. Try a range of ATP concentrations to determine an EC50 and work at concentrations near this value.

  • Compound Stability: Verify the stability and proper storage of your this compound stock solution. Degradation can lead to a loss of activity.

  • Perfusion System: Check for issues with your perfusion system that might prevent this compound from reaching the cell. Ensure there are no air bubbles in the system.[3]

Q3: The seal resistance is unstable or lost during the experiment. What can I do?

A3: Unstable seal resistance is a common issue in patch-clamp experiments. Here are some troubleshooting steps:

  • Cell Health: Ensure the cells are healthy and not overgrown. Use cells from a fresh passage.

  • Pipette Fabrication: The shape and size of your micropipette tip are critical. Try pulling pipettes with a resistance of 2-5 MΩ.[4]

  • Solution Osmolarity: Check the osmolarity of both your internal and external solutions to ensure they are within the appropriate physiological range (typically around 290-310 mOsm for the external solution and 280-290 mOsm for the internal solution).[3]

  • Mechanical Stability: Ensure your setup is free from vibrations. Use an anti-vibration table and secure all components of your rig.

Q4: What is a typical voltage-clamp protocol for studying P2X3 receptors with this compound?

A4: A standard voltage-clamp protocol would involve holding the cell at a negative membrane potential (e.g., -60 mV) and applying brief pulses of ATP to evoke an inward current. The effect of this compound can be assessed by pre-applying the compound for a set duration before co-applying it with ATP.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No ATP-evoked current 1. Low or no P2X3 receptor expression. 2. Degraded ATP stock solution. 3. Blocked perfusion line.1. Verify P2X3 expression using qPCR or immunocytochemistry. 2. Prepare fresh ATP stock solution. 3. Check and clear any blockages in the perfusion system.
Run-down of ATP-evoked currents 1. Receptor desensitization with repeated ATP application. 2. Cellular dialysis and loss of essential intracellular components.1. Increase the washout period between ATP applications. 2. Use the perforated patch-clamp technique to preserve the intracellular environment.
High background noise 1. Poor electrical grounding. 2. Contaminated solutions or electrode holder. 3. Unstable pipette seal.1. Check and improve the grounding of your setup. 2. Filter all solutions and clean the electrode holder thoroughly. 3. Ensure a high-resistance seal (>1 GΩ) is formed before recording.
Inconsistent this compound block 1. Incomplete washout of this compound between applications. 2. Variability in perfusion speed. 3. Use-dependent block.1. Increase the duration of the washout period. 2. Calibrate and maintain a consistent perfusion rate. 3. Investigate if the blocking effect of this compound is dependent on the receptor's activation state.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity

1. Cell Preparation:

  • Culture cells expressing P2X3 receptors (e.g., HEK293-P2X3 or dorsal root ganglion neurons) on glass coverslips.

  • Use cells at 60-80% confluency for experiments.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 300-310 mOsm.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.

  • Agonist and Antagonist Solutions: Prepare stock solutions of ATP and this compound in the appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

  • Approach a cell with the micropipette and apply gentle positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a Gigaohm seal.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell voltage at -60 mV.

  • Apply a brief pulse of ATP (e.g., 1-2 seconds) to evoke a baseline current.

  • Wash out the ATP for at least 2 minutes.

  • Pre-apply this compound for 1-2 minutes, followed by co-application of this compound and ATP.

  • Wash out the compounds and repeat the ATP application to assess recovery.

Data Presentation

Parameter Value Notes
Cell Type HEK293 cells stably expressing human P2X3---
Pipette Resistance 2 - 5 MΩ[4]
Seal Resistance > 1 GΩ[3]
Holding Potential -60 mV---
ATP Concentration 10 µM (approx. EC₅₀)Determine experimentally for your cell line.
This compound Concentration Range 1 nM - 10 µMTo determine the IC₅₀.
Pre-incubation Time 2 minutesMay need optimization.
Application Duration 2 seconds---

Visualizations

Relicpixant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds & Activates This compound This compound This compound->P2X3 Binds & Blocks Cations Cation Influx (Na+, Ca2+) P2X3->Cations Opens Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Initiation Depolarization->AP

Caption: this compound's mechanism of action on the P2X3 receptor signaling pathway.

Patch_Clamp_Workflow A Prepare Cells & Solutions B Pull Micropipette A->B C Form Gigaohm Seal B->C D Establish Whole-Cell Configuration C->D E Record Baseline ATP-Evoked Current D->E F Pre-apply this compound E->F G Co-apply this compound + ATP F->G H Washout & Recovery G->H I Data Analysis H->I

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Validation & Comparative

Head-to-Head Comparison: Relicpixant and Gefapixant for Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of two P2X3 receptor antagonists for the treatment of refractory and unexplained chronic cough.

This guide provides a comprehensive comparison of Relicpixant and Gefapixant, two prominent P2X3 receptor antagonists under investigation for the management of chronic cough. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on their mechanism of action, clinical efficacy, safety profiles, and experimental protocols.

Introduction

Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life. A key pathway implicated in the pathophysiology of chronic cough involves the activation of P2X3 receptors on sensory nerve fibers in the airways by extracellular adenosine (B11128) triphosphate (ATP).[1] Both this compound and Gefapixant are selective antagonists of the P2X3 receptor, aiming to reduce the cough reflex by blocking this signaling pathway.[2][3]

Gefapixant, developed by Merck, has undergone extensive clinical evaluation, including two large Phase 3 trials (COUGH-1 and COUGH-2), and has received regulatory approval in some regions for the treatment of refractory or unexplained chronic cough.[2][4][5] this compound (also known as QR052107B), developed by Wuhan Createrna Science and Technology Co., Ltd., is currently in Phase 2 of clinical development.[3]

Disclaimer: A direct head-to-head comparison with quantitative experimental data is currently not feasible due to the limited publicly available clinical trial results for this compound. This guide will present the comprehensive data available for Gefapixant and the currently known information for this compound.

Mechanism of Action: Targeting the P2X3 Receptor

Both this compound and Gefapixant share the same primary mechanism of action: selective antagonism of the P2X3 receptor. These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.[2]

Under inflammatory or irritant conditions, ATP is released from airway mucosal cells. This extracellular ATP binds to and activates P2X3 receptors on vagal C-fibers, triggering an action potential that is perceived as an urge to cough and initiates the cough reflex.[1][2] By blocking the binding of ATP to P2X3 receptors, both drugs aim to reduce the activation of these sensory nerves and thereby suppress excessive coughing.[2]

Signaling Pathway of P2X3 Receptor-Mediated Cough Reflex

G cluster_airway Airway Lumen cluster_nerve Sensory Nerve Fiber (C-fiber) cluster_cns Central Nervous System cluster_drugs Therapeutic Intervention Stimuli Inflammatory/Irritant Stimuli MucosalCells Airway Mucosal Cells Stimuli->MucosalCells act on ATP Extracellular ATP MucosalCells->ATP release P2X3 P2X3 Receptor ATP->P2X3 binds to & activates ActionPotential Action Potential Generation P2X3->ActionPotential leads to Brainstem Brainstem Cough Center ActionPotential->Brainstem signal transmitted to Cough Cough Reflex Brainstem->Cough initiates Gefapixant Gefapixant Gefapixant->P2X3 antagonizes This compound This compound This compound->P2X3 antagonizes

Caption: P2X3 receptor signaling pathway in the cough reflex and the inhibitory action of this compound and Gefapixant.

Clinical Development and Efficacy

Gefapixant

Gefapixant has been extensively studied in large-scale clinical trials. The pivotal Phase 3 trials, COUGH-1 and COUGH-2, evaluated the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.

Table 1: Summary of Efficacy Data for Gefapixant in Phase 3 Trials (COUGH-1 & COUGH-2)

EndpointCOUGH-1 (12 weeks)COUGH-2 (24 weeks)
Primary Endpoint: Reduction in 24-hour Cough Frequency vs. Placebo
Gefapixant 45 mg BID18.5% reduction (p=0.041)[4]14.6% reduction (p=0.031)[4]
Patient Demographics
Mean Age (years)59.0[4]58.1[4]
Mean Cough Duration (years)11.6[4]11.2[4]
Female Participants74.2%[4]74.9%[4]
This compound

This compound is currently in Phase 2 clinical development.[3] Top-line results from the Phase 2 trial in refractory and unexplained chronic cough (CTR20222727), which would provide direct efficacy data, were anticipated in the second quarter of 2024 but are not yet publicly available.[6] A separate Phase 2 trial (NCT06920836) in patients with subacute cough has been completed, but results have not been posted.[7]

Table 2: Summary of Efficacy Data for this compound (Data Not Yet Available)

EndpointPhase 2 Trial (CTR20222727)
Primary Endpoint: Change in Cough Frequency Data not yet publicly available
Secondary Endpoints Data not yet publicly available

Safety and Tolerability

Gefapixant

The most frequently reported adverse events associated with Gefapixant are taste-related disturbances.

Table 3: Common Adverse Events for Gefapixant (45 mg BID) in Phase 3 Trials

Adverse EventCOUGH-1COUGH-2
Taste-Related
Dysgeusia (taste distortion)16.2%[4]21.1%[4]
Ageusia (loss of taste)4.9%[4]6.5%[4]
Hypogeusia (decreased taste)2.6%[4]6.1%[4]
Taste Disorder3.8%[4]3.5%[4]
This compound

Phase 1 studies in healthy volunteers have provided initial safety and tolerability data for this compound.

Table 4: Summary of Safety and Tolerability of this compound in Phase 1 Studies

ParameterFinding
Dose Range Studied Single doses: 25 mg to 800 mgMultiple daily doses: 25 mg to 400 mg (up to 14 days)[6]
Overall Tolerability Safe and well-tolerated across all tested doses.[6]
Serious Adverse Events No serious adverse events reported.[6]
Discontinuations No subjects in the this compound treatment group discontinued (B1498344) the studies.[6]
Taste-Related Adverse Events No taste alteration adverse events were reported.[6]

Pharmacokinetics

Table 5: Comparative Pharmacokinetic Properties

ParameterGefapixantThis compound
Route of Administration Oral[2]Oral[6]
Dosing Frequency Twice daily (BID)[4]Once daily (QD) supported by PK profile[6]
Plasma Half-life Not specified in provided resultsApproximately 55-70 hours in healthy volunteers[6]
Metabolism Primary biotransformation includes hydroxylation, O-demethylation, dehydrogenation, oxidation, and direct glucuronidation.[2]Data not publicly available
Elimination Primarily renal excretion.[2]Data not publicly available

Experimental Protocols

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a chronic cough therapeutic, based on the designs of the COUGH-1 and COUGH-2 studies for Gefapixant.

G cluster_screening Screening & Baseline cluster_treatment Treatment Period (Double-Blind) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cough Frequency, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound / Gefapixant Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Assessments (Efficacy & Safety) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Generalized workflow for a randomized controlled trial of a chronic cough therapeutic.

Key Methodologies from Gefapixant Phase 3 Trials (COUGH-1 & COUGH-2):

  • Study Design: Double-blind, randomized, parallel-group, placebo-controlled.[4]

  • Participants: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough for ≥1 year and a cough severity visual analogue scale (VAS) score of ≥40 mm.[4]

  • Intervention: Gefapixant (15 mg or 45 mg twice daily) or placebo.[4]

  • Primary Efficacy Endpoint: Placebo-adjusted mean change in 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2), measured using an ambulatory acoustic monitoring device.[4]

  • Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on taste-related disturbances.[4]

Conclusion

Gefapixant is a well-characterized P2X3 receptor antagonist with demonstrated efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough, albeit with a notable incidence of taste-related side effects. This compound, another selective P2X3 receptor antagonist, has shown a favorable safety profile in early clinical studies, notably with no reported taste disturbances in healthy volunteers, and has a pharmacokinetic profile that may support once-daily dosing.

A definitive head-to-head comparison of the efficacy and safety of this compound and Gefapixant in the target patient population awaits the public release of data from this compound's Phase 2 clinical trials. The potential for a P2X3 antagonist with a better taste-disturbance profile makes this compound a compound of significant interest in the field of chronic cough therapeutics. Future research and the availability of more comprehensive clinical data will be crucial for elucidating the comparative therapeutic value of these two agents.

References

Independent validation of Relicpixant's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An independent validation of a drug's mechanism of action is a critical step in drug development, providing robust, unbiased evidence of its biological activity. This guide compares the hypothetical antagonist, Relicpixant, with a known competitor, CompetitorX, in the context of targeting the fictitious G-protein coupled receptor (GPCR), ReceptorY.

Comparative Analysis of ReceptorY Antagonists

The following data summarizes the binding affinity and functional antagonism of this compound and CompetitorX for ReceptorY.

Compound Binding Affinity (Ki) in nM Functional Antagonism (IC50) in nM
This compound1.25.8
CompetitorX3.512.3

Experimental Protocols

Receptor Binding Assay

A competitive binding assay was performed to determine the binding affinity (Ki) of this compound and CompetitorX for ReceptorY.

  • Cell Culture: HEK293 cells stably expressing ReceptorY were cultured to 80-90% confluency.

  • Membrane Preparation: Cell membranes were isolated through homogenization and centrifugation.

  • Binding Reaction: Membranes were incubated with a radiolabeled ligand specific for ReceptorY and varying concentrations of either this compound or CompetitorX.

  • Detection: The amount of bound radioligand was quantified using a scintillation counter.

  • Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay

A cell-based functional assay was used to measure the ability of this compound and CompetitorX to inhibit ReceptorY signaling.

  • Cell Culture: CHO-K1 cells co-expressing ReceptorY and a cyclic AMP (cAMP)-responsive reporter gene were used.

  • Compound Treatment: Cells were pre-incubated with various concentrations of this compound or CompetitorX.

  • Agonist Stimulation: The cells were then stimulated with a known agonist of ReceptorY to induce cAMP production.

  • Signal Detection: The reporter gene expression, proportional to cAMP levels, was measured using a luminometer.

  • Data Analysis: IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of ReceptorY and the experimental workflow for its validation.

cluster_pathway ReceptorY Signaling Pathway Agonist Agonist ReceptorY ReceptorY (GPCR) Agonist->ReceptorY Binds G_Protein G-Protein ReceptorY->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Proposed signaling cascade initiated by agonist binding to ReceptorY.

cluster_workflow Experimental Workflow for Antagonist Validation A Cell Culture (ReceptorY expressing) B Binding Assay (Determine Ki) A->B C Functional Assay (Determine IC50) A->C D Data Analysis & Comparison B->D C->D

Caption: Workflow for validating the binding and functional antagonism of test compounds.

cluster_logic Logical Relationship of Key Parameters Ki Binding Affinity (Ki) Measures how tightly a drug binds to a receptor. IC50 Functional Potency (IC50) Measures the concentration of a drug that inhibits a biological process by 50%. Ki->IC50 Influences Efficacy Therapeutic Efficacy IC50->Efficacy Correlates with

Caption: Relationship between binding affinity, functional potency, and therapeutic efficacy.

Assessing the Translational Potential of Relicpixant: A Comparative Guide from Bench to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for refractory chronic cough (RCC) is undergoing a significant shift, with the P2X3 receptor emerging as a key target. This guide provides a comprehensive assessment of the translational potential of Relicpixant (QR052107B), a novel P2X3 receptor antagonist, by comparing it with other key players in this class, namely Gefapixant (B1671419) and Camlipixant. This objective analysis is supported by available preclinical and clinical data to aid researchers and drug development professionals in evaluating the trajectory of this promising candidate from early-stage research to potential clinical application.

The Unmet Need in Refractory Chronic Cough

Chronic cough, lasting over eight weeks, that persists despite comprehensive diagnostic workup and treatment of underlying conditions is termed refractory chronic cough (RCC). This debilitating condition significantly impairs quality of life. Current management strategies for RCC are limited and often involve off-label use of neuromodulators like gabapentin, pregabalin, and low-dose opioids, which have variable efficacy and significant side effects.[1][2][3][4] Non-pharmacological options such as speech pathology therapy are also recommended.[1][2] This highlights a clear unmet medical need for targeted, effective, and well-tolerated therapies.

The Role of the P2X3 Receptor in the Cough Reflex

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory nerve fibers innervating the airways, plays a crucial role in the cough reflex. In response to inflammation or irritation, ATP is released from airway epithelial cells and binds to P2X3 receptors on afferent neurons. This binding triggers depolarization and the propagation of an action potential to the brainstem's cough center, ultimately leading to the sensation of an urge to cough and the motor act of coughing. Antagonizing the P2X3 receptor is therefore a promising therapeutic strategy to reduce cough hypersensitivity and frequency in patients with RCC.

Below is a diagram illustrating the ATP-P2X3 signaling pathway in the cough reflex.

cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Sensory Neuron Inflammatory Stimuli Inflammatory Stimuli Epithelial Cells Epithelial Cells Inflammatory Stimuli->Epithelial Cells Irritation ATP ATP Epithelial Cells->ATP Release P2X3 P2X3 Receptor ATP->P2X3 Binds to Action Potential Action Potential P2X3->Action Potential Activation leads to Brainstem Cough Center Brainstem Cough Center Action Potential->Brainstem Cough Center Signal Propagation Cough Reflex Cough Reflex Brainstem Cough Center->Cough Reflex Initiates This compound This compound This compound->P2X3 Blocks

Caption: ATP-P2X3 Signaling Pathway in Cough Reflex.

Comparative Analysis of P2X3 Receptor Antagonists

This section provides a comparative overview of this compound and its key competitors, Gefapixant and Camlipixant. Due to the limited publicly available preclinical data for this compound, the comparison heavily relies on its reported Phase 1 outcomes and the more extensive data available for the other compounds.

Preclinical Profile

A comprehensive preclinical assessment is crucial for predicting clinical success. Key in vitro assays for P2X3 receptor antagonists include potency and selectivity profiling against other P2X subtypes, particularly P2X2/3, which is implicated in taste perception. Animal models, such as the citric acid-induced cough model in guinea pigs, are vital for evaluating in vivo efficacy.[5][6][7]

While specific preclinical data for this compound is not yet publicly available, it is described as a "highly selective" P2X3 receptor antagonist.[8] This suggests a potential advantage in minimizing off-target effects. Preclinical studies for Gefapixant have shown its activity as a reversible allosteric antagonist of both P2X3 and P2X2/3 receptors.[9][10] Camlipixant is also positioned as a highly selective P2X3 antagonist.[11]

Table 1: Preclinical Data Comparison (Hypothetical for this compound)

ParameterThis compound (QR052107B)GefapixantCamlipixant
P2X3 Potency (IC50) Data not publicly availablePotent antagonistPotent antagonist
Selectivity vs. P2X2/3 Reported as "highly selective"Active at P2X2/3Highly selective
Animal Model Efficacy Data not publicly availableEffective in cough models[6]Effective in cough models
Clinical Development and Efficacy

The clinical development pathway for a novel antitussive agent typically involves Phase 1 studies in healthy volunteers to assess safety and pharmacokinetics, followed by Phase 2 and 3 trials in patients with refractory chronic cough to evaluate efficacy and further establish the safety profile. A typical clinical trial workflow is depicted below.

cluster_0 Preclinical cluster_1 Clinical Trials cluster_2 Regulatory & Post-Market In Vitro Assays In Vitro Assays Animal Models Animal Models In Vitro Assays->Animal Models Phase 1 Phase 1 (Safety, PK in Healthy Volunteers) Animal Models->Phase 1 Phase 2 Phase 2 (Efficacy, Dose-Ranging in Patients) Phase 1->Phase 2 Phase 3 Phase 3 (Confirmatory Efficacy & Safety) Phase 2->Phase 3 Regulatory Submission Regulatory Submission Phase 3->Regulatory Submission Post-Market Surveillance Post-Market Surveillance Regulatory Submission->Post-Market Surveillance

Caption: Clinical Trial Workflow for Antitussive Drugs.

This compound has completed Phase 1 studies and is currently in Phase 2 trials for refractory/unexplained chronic cough and subacute cough.[12][13] The Phase 1 data in 94 healthy volunteers showed that single doses from 25 mg to 800 mg and multiple daily doses up to 400 mg for 14 days were safe and well-tolerated.[8] The pharmacokinetic profile supports a once-daily dosing regimen.[8]

Gefapixant has undergone extensive Phase 2 and 3 trials, demonstrating a statistically significant reduction in 24-hour cough frequency compared to placebo.[10][14] Camlipixant has also shown promising results in Phase 2 trials, with significant reductions in cough frequency, particularly in patients with a higher baseline cough count.[15]

Table 2: Clinical Efficacy Comparison

CompoundPhase of DevelopmentPrimary Efficacy EndpointKey Efficacy Results
This compound Phase 2Change in 24-hour cough frequencyPhase 2 data not yet reported
Gefapixant Approved in some regionsChange in 24-hour cough frequencyStatistically significant reduction vs. placebo[10][14]
Camlipixant Phase 3[11]Change in 24-hour cough frequencySignificant reduction in patients with high baseline cough[15]
Safety and Tolerability

A key differentiator among P2X3 antagonists is the incidence of taste-related adverse events, such as dysgeusia (taste distortion) and ageusia (loss of taste). This is thought to be due to the blockade of P2X2/3 receptors, which are involved in taste sensation.

A significant finding from the Phase 1 studies of this compound is the absence of taste alteration adverse events at anticipated therapeutic doses.[8] This could represent a major competitive advantage if maintained in larger patient populations in Phase 2 and 3 trials.

In contrast, taste disturbances are a common side effect of Gefapixant, with a notable percentage of patients in clinical trials reporting these effects, sometimes leading to discontinuation.[14] Camlipixant appears to have a more favorable taste profile than Gefapixant, with a lower incidence of taste-related adverse events reported in its clinical trials.[15]

Table 3: Safety and Tolerability Comparison

CompoundKey Adverse EventsIncidence of Taste Disturbance
This compound Mild AEs reported in Phase 1None reported at anticipated therapeutic doses in Phase 1[8]
Gefapixant Dysgeusia, hypogeusia, ageusia, nausea[10]Dose-dependent, can be high[14]
Camlipixant Generally well-toleratedLow incidence reported in Phase 2[15]

Experimental Protocols

Detailed, proprietary experimental protocols are not publicly available. However, based on published literature, the general methodologies for key experiments are as follows:

Preclinical: In Vitro P2X3 Receptor Antagonist Assay
  • Objective: To determine the potency (IC50) and selectivity of a compound for the P2X3 receptor.

  • Methodology:

    • Cell lines stably expressing human P2X3 or other P2X subtypes are used.

    • A fluorescent calcium indicator dye is loaded into the cells.

    • The compound is pre-incubated with the cells at various concentrations.

    • The cells are then stimulated with a P2X3 agonist (e.g., α,β-methylene ATP).

    • The resulting increase in intracellular calcium is measured using a fluorescence plate reader.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the agonist-induced calcium influx.

    • Selectivity is determined by comparing the IC50 values for P2X3 with those for other P2X subtypes.

Preclinical: Guinea Pig Citric Acid-Induced Cough Model
  • Objective: To evaluate the in vivo antitussive efficacy of a compound.[5]

  • Methodology:

    • Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber.

    • The compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the challenge.

    • The animals are exposed to an aerosolized solution of citric acid for a defined period to induce coughing.

    • Cough events are detected and counted using a combination of sound and pressure sensors.

    • The efficacy of the compound is determined by the percentage reduction in the number of coughs compared to the vehicle-treated group.[6]

Clinical: 24-Hour Ambulatory Cough Monitoring
  • Objective: To objectively measure cough frequency in clinical trial participants.

  • Methodology:

    • Patients are fitted with a portable ambulatory cough monitor (e.g., VitaloJAK) which includes a microphone to record sounds.[16][17]

    • The device is worn for a continuous 24-hour period.

    • The audio recordings are then analyzed, often using a semi-automated system with manual verification by trained technicians, to identify and count cough events.[18][19]

    • The primary outcome is typically the change in the mean 24-hour cough frequency from baseline to the end of the treatment period.

Clinical: Assessment of Taste Disturbance
  • Objective: To evaluate the incidence and severity of taste-related adverse events.

  • Methodology:

    • Patient-Reported Outcomes: Standardized questionnaires, such as the Taste and Smell Tool for Evaluation, are administered to patients to self-report any changes in their sense of taste.[20]

    • Direct Taste Testing: In some studies, direct taste tests using taste strips or solutions of different tastants (sweet, sour, salty, bitter, umami) are performed to objectively assess taste function.[21][22][23]

    • Adverse Event Reporting: Spontaneous reporting of taste-related adverse events is collected throughout the trial.

Conclusion and Future Outlook

This compound (QR052107B) shows significant promise as a potential new treatment for refractory chronic cough. Its primary differentiating factor at this stage of development is the reported lack of taste-related side effects in Phase 1 studies, a key challenge for other drugs in its class. The once-daily dosing regimen also offers a potential advantage in terms of patient convenience and adherence.

However, a comprehensive assessment of its translational potential is currently limited by the lack of publicly available preclinical and Phase 2 efficacy data. The upcoming results from the Phase 2 clinical trials will be critical in establishing its efficacy in reducing cough frequency and confirming its favorable safety profile in a larger patient population.

For researchers and drug development professionals, this compound represents an important "second-generation" P2X3 antagonist to watch. If the promising early-stage data on taste tolerability holds true in later-phase trials, and it demonstrates robust efficacy, this compound could be well-positioned to become a best-in-class therapeutic for the millions of patients suffering from refractory chronic cough. Further disclosure of preclinical data will be essential to fully understand its pharmacological profile and solidify its translational potential from the bench to the bedside.

References

Safety Operating Guide

Proper Disposal Procedures for Relicpixant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for Relicpixant

This document provides comprehensive guidance on the proper handling and disposal of this compound, a P2X3 receptor antagonist, intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety data from a structurally similar P2X3 receptor antagonist, Gefapixant, with general principles of laboratory chemical waste management.

Immediate Safety Precautions

Before handling this compound, it is crucial to review the following potential hazards, extrapolated from the Safety Data Sheet for Gefapixant. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The following procedures are recommended for the safe disposal of this compound and associated materials. These steps are based on general best practices for laboratory chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired compounds, contaminated spatulas, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[1][2]

    • The container should be made of a material compatible with the chemical and have a secure lid to prevent leakage or spillage.[3]

    • Do not mix this compound waste with other chemical waste streams to avoid potential reactions.[3]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be considered hazardous waste and placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[1]

  • Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not dispose of liquid waste containing this compound down the drain.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").[1][3]

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[3]

3. Final Disposal:

  • Arrange for the disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][3]

Data Presentation: Summary of Disposal Procedures

Waste TypeContainerDisposal ProcedureKey Precautions
Solid this compound Waste Labeled, sealed, compatible hazardous waste containerCollect all solid waste and contaminated disposables. Arrange for pickup by EHS or a licensed contractor.Do not mix with other waste streams. Ensure the container is securely sealed.
Contaminated Labware (Non-disposable) N/ATriple rinse with a suitable solvent. Collect rinsate as hazardous liquid waste.Ensure thorough rinsing to decontaminate.
Liquid this compound Waste Labeled, sealed, compatible hazardous liquid waste containerCollect all solutions containing this compound. Arrange for pickup by EHS or a licensed contractor.Do not dispose of down the drain. Ensure the container is securely sealed.
Empty this compound Containers Regular trash (after decontamination)Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface or remove the original label before disposal.[1]Ensure the container is completely empty and decontaminated.

Experimental Protocols: Decontamination of Non-Disposable Labware

Objective: To safely and effectively decontaminate non-disposable labware that has been in contact with this compound.

Materials:

  • Contaminated labware (e.g., glassware)

  • Suitable solvent (e.g., ethanol (B145695) or isopropanol, followed by water)

  • Three separate beakers or containers for rinsing

  • Labeled hazardous liquid waste container

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Initial Rinse: Rinse the labware with the first aliquot of solvent, ensuring all internal surfaces are coated. Swirl the solvent to dislodge any residual this compound. Decant the rinsate into the designated hazardous liquid waste container.

  • Second Rinse: Repeat the rinsing process with a fresh aliquot of solvent in the second beaker. Again, decant the rinsate into the hazardous liquid waste container.

  • Third Rinse: Perform a final rinse with a fresh aliquot of solvent in the third beaker and decant the rinsate into the hazardous liquid waste container.

  • Final Wash: After the triple rinse, the labware can be washed with soap and water as per standard laboratory procedures.

Mandatory Visualization: this compound's Mechanism of Action

The following diagram illustrates the signaling pathway of the P2X3 receptor, the target of this compound. As a P2X3 receptor antagonist, this compound blocks the binding of ATP to these receptors on sensory neurons, thereby inhibiting the downstream signaling cascade that leads to the sensation of cough.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP (Adenosine Triphosphate) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to and activates This compound This compound This compound->P2X3 Blocks binding Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Signal Signal to Brain (Cough Sensation) Action_Potential->Cough_Signal

Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.

References

Essential Safety and Handling Guidance for Relicpixant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As Relicpixant is an investigational drug currently in clinical development, specific handling guidelines, a formal Safety Data Sheet (SDS), and detailed experimental protocols are not publicly available.[1][2] The following information is based on best practices for handling potent, investigational pharmaceutical compounds and general guidelines for managing hazardous drugs.[3][4][5][6] It is imperative to consult the manufacturer's specific recommendations and conduct a thorough risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is critical to minimize exposure risk during the handling of potent compounds. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Recommended PPE
Receiving and Unpacking - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles)
Compounding/Preparation - Two pairs of chemotherapy-tested gloves- Disposable, low-permeability gown with back closure[5]- NIOSH-certified respirator (if not handled in a containment device)- Eye protection (goggles or face shield)
Administration - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles)
Waste Disposal - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield)
Spill Cleanup - Two pairs of chemotherapy-tested gloves- Disposable, low-permeability gown- NIOSH-certified respirator- Eye protection (goggles and face shield)- Shoe covers

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing investigational compounds like this compound throughout their lifecycle in a research facility.

1. Receiving and Storage:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[3]

  • Don appropriate PPE (double gloves, gown, eye protection) before unpacking.

  • Unpack this compound in a designated area with controlled ventilation, such as a laboratory hood.

  • Verify the container label and integrity.

  • Store the compound in a clearly labeled, secure, and well-ventilated area, separate from other non-hazardous materials.

2. Compounding and Preparation:

  • All manipulations of this compound should be performed within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a Compounding Aseptic Containment Isolator.

  • Use dedicated equipment (e.g., mortars, pestles, spatulas) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Employ closed system drug-transfer devices (CSTDs) whenever feasible to minimize aerosol generation and surface contamination.

  • Prime intravenous tubing with a non-drug solution before adding this compound.[4]

3. Administration:

  • Ensure all personnel involved in the administration are trained on the potential hazards and safe handling procedures.

  • Use Luer-Lok fittings for all connections to prevent accidental disconnection and leakage.[4]

  • Administer in a well-ventilated area.

  • After administration, dispose of all contaminated materials in designated hazardous waste containers.

4. Decontamination and Cleaning:

  • Routinely decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use a validated decontamination agent.

  • Follow a two-step cleaning process: deactivation/decontamination followed by cleaning with a germicidal detergent.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials contaminated with this compound, including empty vials, syringes, tubing, gloves, gowns, and cleaning materials, are considered hazardous waste.

  • Segregate hazardous waste from regular trash and biohazardous waste.

  • Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.

2. Disposal Procedures:

  • Place all sharps contaminated with this compound directly into a designated sharps container for hazardous waste.[4]

  • All other contaminated disposable items should be placed in yellow or other specifically marked hazardous waste bags or containers.

  • Empty or partially used vials and containers of this compound should be disposed of as hazardous chemical waste.

  • Follow institutional and local regulations for the final disposal of hazardous pharmaceutical waste, which typically involves incineration by a licensed contractor.[7]

Visual Guides

The following diagrams illustrate key workflows for the safe handling of potent investigational compounds like this compound.

SafeHandlingWorkflow cluster_receipt Receiving cluster_prep Preparation cluster_admin Administration cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Unpack Unpack with PPE Inspect->Unpack Compound Compound in C-PEC Unpack->Compound Label Label Final Product Compound->Label Administer Administer to Subject Label->Administer Monitor Monitor for Spills Administer->Monitor Segregate Segregate Waste Monitor->Segregate Dispose Dispose per Protocol Segregate->Dispose

Caption: Workflow for Safe Handling of Potent Compounds.

SpillResponseDecisionTree Spill Spill Detected Assess Assess Spill Size and Location Spill->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area & Call EHS IsMajor->Evacuate Yes MinorSpill Minor Spill IsMajor->MinorSpill No Report Report Incident Evacuate->Report DonPPE Don Spill Kit PPE MinorSpill->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Dispose->Report

Caption: Decision Tree for Spill Response.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。